Callystatin A
Description
Structure
3D Structure
Properties
CAS No. |
189883-16-7 |
|---|---|
Molecular Formula |
C29H44O4 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(2R)-2-[(1E,3Z,5R,7E,9E,11R,13S,14R,15S)-3-ethyl-14-hydroxy-5,9,11,13,15-pentamethyl-12-oxoheptadeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C29H44O4/c1-8-22(5)28(31)24(7)29(32)23(6)18-20(3)12-10-13-21(4)19-25(9-2)16-17-26-14-11-15-27(30)33-26/h10-12,15-19,21-24,26,28,31H,8-9,13-14H2,1-7H3/b12-10+,17-16+,20-18+,25-19-/t21-,22+,23-,24+,26-,28-/m1/s1 |
InChI Key |
QPJTWGLLJWBDQW-KMMMXHTBSA-N |
SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(CC)C=CC1CC=CC(=O)O1)O |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C=C/C[C@@H](C)/C=C(/CC)\C=C\[C@H]1CC=CC(=O)O1)O |
Canonical SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(CC)C=CC1CC=CC(=O)O1)O |
Synonyms |
20-epi-callystatin A callystatin A |
Origin of Product |
United States |
Foundational & Exploratory
Callystatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Callyspongia truncata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Callystatin A, a potent polyketide natural product, was first isolated in 1997 by Kobayashi and colleagues from the marine sponge Callyspongia truncata.[1] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, tailored for researchers and professionals in drug development. It details the experimental protocols for the collection of the source organism, the bioassay-guided isolation of the compound, and its structural characterization through spectroscopic methods. All quantitative data, including spectroscopic and cytotoxicity values, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of the isolation workflow and the compound's mechanism of action to facilitate a comprehensive understanding of this promising cytotoxic agent.
Discovery and Biological Activity
This compound was discovered during a screening program for cytotoxic compounds from marine organisms. An acetone (B3395972) extract of the marine sponge Callyspongia truncata, collected off the Goto Islands in Nagasaki Prefecture, Japan, exhibited significant cytotoxic activity.[1] Bioassay-guided fractionation of this extract led to the isolation of this compound as the active principle.
Cytotoxicity
This compound demonstrates remarkable cytotoxic potency against various cancer cell lines. Initial studies revealed extremely low half-maximal inhibitory concentration (IC50) values against human epidermoid carcinoma (KB) cells and mouse lymphocytic leukemia (L1210) cells.[1][2] This high level of activity has spurred interest in its potential as an anticancer agent.
| Cell Line | IC50 (µg/mL) | IC50 (pg/mL) |
| Human Epidermoid Carcinoma (KB) | 0.00001 | 10 |
| Mouse Lymphocytic Leukemia (L1210) | 0.00002 | 20 |
| Table 1: In vitro cytotoxicity of this compound.[1][3] |
Mechanism of Action
This compound belongs to the leptomycin family of natural products and shares a similar mechanism of action with leptomycin B.[1] It acts as a potent and specific inhibitor of nuclear export by covalently binding to the nuclear export protein CRM1 (chromosomal region maintenance 1, also known as exportin 1). This inhibition leads to the nuclear accumulation of various tumor suppressor proteins and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Isolation and Purification
The isolation of this compound from Callyspongia truncata is a multi-step process involving extraction and chromatographic separation, guided by cytotoxicity assays.
Collection of Marine Sponge
The marine sponge Callyspongia truncata was collected by hand from the marine environment off the coast of the Goto Islands, Nagasaki Prefecture, Japan.
Experimental Protocol: Extraction and Bioassay-Guided Fractionation
-
Extraction: The collected sponge material was minced and then extracted with acetone at room temperature. The resulting acetone extract was concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was partitioned between ethyl acetate (B1210297) and water. The cytotoxic activity was found to be concentrated in the ethyl acetate layer.
-
Silica (B1680970) Gel Chromatography: The active ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a stepwise gradient of chloroform (B151607) and methanol. Fractions were collected and tested for cytotoxicity against L1210 or KB cells.
-
Reversed-Phase HPLC: The active fractions from the silica gel column were further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column was typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Final Purification: The final purification of this compound was achieved by repeated reversed-phase HPLC, yielding the pure compound.
Structural Elucidation
The planar structure and relative stereochemistry of this compound were determined by extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
| Technique | Observation |
| HR-FABMS | [M+Na]+ at m/z 479.3137 (Calculated for C29H44O4Na, 479.3137) |
| UV (MeOH) | λmax 238 nm (ε 28000), 282 nm (ε 21000) |
| IR (film) | νmax 3450, 1740, 1680, 1630 cm-1 |
| Table 2: Physical and Spectroscopic Properties of this compound. |
| Position | ¹³C (CDCl₃, 125 MHz) | ¹H (CDCl₃, 500 MHz) |
| 2 | 164.5 | - |
| 3 | 121.3 | 6.08 (d, 9.5) |
| 4 | 145.2 | 6.95 (d, 9.5) |
| 5 | 78.9 | 4.51 (m) |
| 6 | 34.2 | 1.95 (m), 2.15 (m) |
| 7 | 130.5 | 5.40 (d, 9.0) |
| 8 | 135.2 | 6.15 (dd, 15.0, 9.0) |
| 9 | 128.7 | 6.45 (dd, 15.0, 10.0) |
| 10 | 140.1 | 5.95 (d, 10.0) |
| 11 | 42.3 | 2.60 (m) |
| 12 | 215.1 | - |
| 13 | 50.1 | 3.15 (dq, 7.0, 2.5) |
| 14 | 75.3 | 3.80 (d, 2.5) |
| 15 | 39.8 | 1.80 (m) |
| 16 | 29.8 | 1.40 (m) |
| 17 | 31.5 | 1.25 (m) |
| 18 | 22.6 | 0.88 (t, 7.0) |
| 19 | 14.1 | - |
| 20 | 11.8 | 1.10 (d, 7.0) |
| 21 | 16.2 | 1.05 (d, 7.0) |
| 22 | 12.5 | 0.95 (d, 7.0) |
| 23 | 17.5 | 1.85 (s) |
| 24 | 12.8 | 1.00 (d, 7.0) |
| 25 | 11.5 | 0.90 (d, 7.0) |
| 26 | 20.5 | 1.15 (d, 7.0) |
| 27 | 12.1 | 1.08 (t, 7.5) |
| 28 | 13.9 | - |
| 29 | 14.2 | - |
| Table 3: ¹H and ¹³C NMR Data for this compound in CDCl₃. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: KB and L1210 cells were seeded into 96-well microplates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to various concentrations. The cells were then treated with these dilutions and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited cell growth by 50% compared to the untreated control.
Conclusion
This compound, isolated from the marine sponge Callyspongia truncata, is a highly potent cytotoxic polyketide with a promising profile for anticancer drug development. Its mechanism of action as a specific inhibitor of nuclear export provides a clear rationale for its potent biological activity. The detailed protocols for its isolation and characterization provided in this guide serve as a valuable resource for researchers in natural products chemistry and oncology who are interested in further exploring the therapeutic potential of this compound and related compounds.
References
Callystatin A as a CRM1 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Callystatin A, a polyketide natural product isolated from the marine sponge Callyspongia truncata, has demonstrated potent cytotoxic and anti-tumor activities. It belongs to the leptomycin family of secondary metabolites and exerts its biological effects through the specific inhibition of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a critical mediator of nuclear export for over 200 proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators. Overexpression of CRM1 is a common feature in many cancers, leading to the mislocalization and functional inactivation of these key proteins, thereby promoting oncogenesis. This compound covalently binds to a specific cysteine residue (Cys528) in the cargo-binding groove of CRM1, effectively blocking the nuclear export machinery. This guide provides an in-depth overview of the CRM1 pathway, the precise mechanism of this compound's inhibitory action, quantitative data on its activity, and detailed protocols for its experimental evaluation.
The CRM1-Mediated Nuclear Export Pathway
Nuclear-cytoplasmic trafficking is a tightly regulated process essential for cellular homeostasis. For proteins larger than 40 kDa, transport through the nuclear pore complex (NPC) is an active, signal-mediated process. The export of proteins from the nucleus to the cytoplasm is primarily handled by exportins, of which CRM1 is the most prominent.
The process involves several key components:
-
CRM1 (Exportin 1): The nuclear export receptor that recognizes and binds cargo proteins.
-
Cargo Protein: The protein to be exported, which must contain a leucine-rich Nuclear Export Signal (NES).
-
RanGTP: A small GTPase that exists in a high concentration gradient in the nucleus.
In the nucleus, CRM1, the NES-containing cargo protein, and RanGTP cooperatively form a stable ternary complex.[1] This complex is then translocated through the NPC into the cytoplasm. On the cytoplasmic side, GTP hydrolysis on Ran (triggered by RanGAP) converts RanGTP to RanGDP, causing a conformational change that leads to the disassembly of the export complex. The cargo is released into the cytoplasm to perform its function, while CRM1 and RanGDP are recycled back into the nucleus for subsequent rounds of transport.[2]
This compound: Mechanism of Action
This compound functions as a potent and specific inhibitor of CRM1, sharing a mechanism of action with other well-characterized inhibitors like Leptomycin B (LMB).[3][4] The inhibition is achieved through the formation of a covalent bond with the CRM1 protein.
The key steps are:
-
Targeting the NES-Binding Cleft: this compound targets the hydrophobic, NES-binding groove located between the HEAT repeats 11 and 12 of the CRM1 protein.[4][5]
-
Covalent Modification: The α,β-unsaturated δ-lactone moiety present in the structure of this compound acts as a Michael acceptor. It forms an irreversible covalent adduct with the thiol group of a highly conserved cysteine residue, Cys528 (in human CRM1), located within the NES-binding groove.[3][4][6]
-
Steric Hindrance: This covalent modification sterically blocks the binding of NES-containing cargo proteins to CRM1, thereby preventing the formation of the trimeric export complex and halting the export process.[1][3]
The consequence is the nuclear sequestration and accumulation of CRM1 cargo proteins. Since many of these cargoes are tumor suppressors (e.g., p53, p21, FOXO) and cell cycle inhibitors (e.g., IκB), their retention in the nucleus restores their function, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Analysis of this compound Activity
This compound exhibits extremely potent cytotoxicity against a range of cancer cell lines, with activity often observed in the sub-nanomolar range, comparable to that of Leptomycin B.
| Compound | Cell Line | Assay Type | Potency (IC₅₀ / IG₅₀) | Reference |
| This compound | KB (human epidermoid carcinoma) | Cytotoxicity | 10 pg/mL (~19 pM) | --INVALID-LINK-- |
| This compound | L1210 (mouse lymphocytic leukemia) | Cytotoxicity | 20 pg/mL (~38 pM) | --INVALID-LINK-- |
| Leptomycin B | Various Cancer Cell Lines | Cytotoxicity | 0.1 - 10 nM | [1][7] |
| KPT-185 | Non-Hodgkin Lymphoma Lines | Growth Inhibition | ~25 nM (median) | [7] |
| Selinexor (KPT-330) | Acute Myeloid Leukemia Lines | Cytotoxicity | 20 - 211 nM | [7] |
Note: IC₅₀ (half-maximal inhibitory concentration) and IG₅₀ (50% growth inhibition) values are measures of a compound's potency. Lower values indicate higher potency.
Experimental Protocols for Assessing CRM1 Inhibition
Evaluating the efficacy of this compound or other potential CRM1 inhibitors requires a combination of assays to measure cytotoxicity, target engagement, and downstream cellular effects.
General Experimental Workflow
Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[8][9]
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol: Nuclear Export Inhibition Assay (Rev-GFP)
This assay visually confirms the inhibition of CRM1-mediated export by observing the subcellular localization of a fluorescent reporter protein.
-
Cell Transfection: Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate. Transfect the cells with a plasmid encoding a reporter construct, such as Rev-GFP, which contains a strong NES. Allow 24 hours for protein expression.[11]
-
Compound Treatment: Treat the transfected cells with this compound at a desired concentration (e.g., 10 nM) or a vehicle control for a short period (e.g., 3-4 hours).
-
Cell Fixation and Staining: Wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS. If desired, stain the nuclei with a DNA dye like DAPI.
-
Microscopy: Mount the coverslips onto microscope slides. Visualize the subcellular localization of the GFP signal using a fluorescence microscope.
-
Analysis: In untreated (control) cells, the Rev-GFP protein should be distributed between the nucleus and the cytoplasm, or be predominantly cytoplasmic. In cells treated with an effective CRM1 inhibitor like this compound, the export will be blocked, resulting in a strong accumulation of the green fluorescence signal within the nucleus.[11][12]
Protocol: Western Blot for CRM1 Cargo Accumulation
This method confirms the functional consequence of CRM1 inhibition by detecting the increased nuclear presence of known cargo proteins.
-
Cell Treatment and Lysis: Culture and treat cells with this compound as described above. After treatment, perform nuclear and cytoplasmic fractionation using a commercial kit or a detergent-based protocol.[11] This separates the cellular components into distinct protein lysates.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13][14]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to a known CRM1 cargo protein (e.g., anti-p53, anti-IκB) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane to remove unbound primary antibody. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Compare the band intensity for the cargo protein in the nuclear fractions of treated versus untreated cells. An increase in the nuclear signal in this compound-treated samples indicates successful inhibition of CRM1-mediated export. Use loading controls (e.g., Lamin for the nuclear fraction, GAPDH for the cytoplasmic fraction) to ensure proper fractionation and equal loading.
References
- 1. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recapitulation of selective nuclear import and export with a perfectly repeated 12mer GLFG peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]
- 5. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Identification of CRM1-dependent Nuclear Export Cargos Using Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leptomycin B Alters the Subcellular Distribution of CRM1 (Exportin 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. assaygenie.com [assaygenie.com]
The Potent Anti-Cancer Profile of Callystatin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Callystatin A, a polyketide natural product originally isolated from the marine sponge Callyspongia truncata, has demonstrated remarkable cytotoxic activity against various cancer cell lines.[1] Its potent anti-tumor properties, coupled with a well-defined mechanism of action, position it as a significant lead compound in the development of novel cancer therapeutics. This technical guide provides an in-depth analysis of the biological activity of this compound, detailing its effects on cancer cells, the underlying molecular pathways, and the experimental methodologies used for its characterization.
Quantitative Analysis of Cytotoxic Activity
This compound exhibits potent growth-inhibitory effects on cancer cells at exceptionally low concentrations. The half-maximal inhibitory concentration (IC50) values have been determined for several cell lines, highlighting its significant cytotoxicity.
| Cell Line | Cell Type | IC50 (pg/mL) |
| KB | Human Epidermoid Carcinoma | 10 |
| L1210 | Mouse Lymphocytic Leukemia | 20 |
| [Table 1: Cytotoxicity of this compound against various cancer cell lines] |
Mechanism of Action: Inhibition of Nuclear Export
The primary mechanism underlying the anti-cancer activity of this compound is the inhibition of the nuclear export of proteins, a process mediated by the Chromosome Region Maintenance 1 (CRM1) protein, also known as exportin 1 (XPO1). By covalently binding to a cysteine residue in the active site of CRM1, this compound prevents the transport of a wide range of regulatory proteins from the nucleus to the cytoplasm.
This disruption of nucleo-cytoplasmic trafficking leads to the nuclear accumulation of key tumor suppressor proteins and cell cycle regulators. The retention of these proteins in the nucleus triggers cell cycle arrest, primarily at the G1 and G2 phases, and can ultimately lead to programmed cell death (apoptosis).
Key Signaling Pathways Affected
The inhibition of CRM1 by this compound has a cascading effect on multiple signaling pathways critical for cancer cell proliferation and survival. The nuclear entrapment of proteins such as p53 and Cyclin B1 is a central event in its mechanism of action.
Experimental Protocols
The following sections detail the methodologies employed to characterize the biological activity of this compound.
Cytotoxicity Assays
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). The original studies on this compound utilized a bioassay-guided separation approach with L1210 and KB cell lines to determine its potent cytotoxicity.[1] While the specific assay from the original 1997 publication is not detailed in readily available literature, a standard methodology for such a determination is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., KB, L1210) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Flow Cytometry Protocol:
-
Cell Treatment: Cancer cells are treated with this compound at concentrations around its IC50 value for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.
-
Staining: The fixed cells are washed and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is displayed as a histogram, with peaks corresponding to the G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle. An accumulation of cells in the G1 and G2/M peaks following treatment with this compound indicates cell cycle arrest in these phases.
CRM1 Inhibition and Protein Localization Studies
Objective: To confirm that this compound inhibits CRM1-mediated nuclear export and causes the nuclear accumulation of its cargo proteins.
Immunofluorescence Microscopy Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific for a known CRM1 cargo protein (e.g., p53, Cyclin B1). This is followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a DNA dye such as DAPI.
-
Microscopy: The subcellular localization of the target protein is visualized using a fluorescence microscope.
-
Analysis: In untreated cells, the target protein may be predominantly cytoplasmic or distributed throughout the cell. In this compound-treated cells, a significant increase in the nuclear fluorescence signal for the target protein would indicate inhibition of its nuclear export.
Conclusion
This compound is a highly potent anti-cancer agent that functions by inhibiting the CRM1-mediated nuclear export of key regulatory proteins. This leads to cell cycle arrest and subsequent apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and its analogs as potential cancer therapeutics. The exceptional potency of this marine natural product underscores the importance of marine biodiversity as a source of novel drug candidates.
References
The Structural Unraveling of Callystatin A: A Deep Dive into its Stereochemical Intricacies
For Researchers, Scientists, and Drug Development Professionals
Callystatin A, a potent polyketide natural product, has garnered significant attention within the scientific community due to its remarkable cytotoxic and antifungal activities. First isolated from the marine sponge Callyspongia truncata by Kobayashi and coworkers in 1997, its complex molecular architecture, characterized by a plethora of stereocenters and conjugated double bonds, presented a formidable challenge for complete structure elucidation. This technical guide provides an in-depth exploration of the methodologies and logical workflow employed to decipher the intricate structure and stereochemistry of this compound, a journey that culminated in its successful total synthesis.
Initial Spectroscopic Analysis and Planar Structure Determination
The initial phase of the structure elucidation of this compound heavily relied on a suite of spectroscopic techniques to determine its planar structure. High-resolution mass spectrometry (HRMS) established the molecular formula as C₂₉H₄₄O₄, indicating a high degree of unsaturation. Extensive analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, including two-dimensional techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the assembly of the carbon skeleton and the placement of functional groups.
These initial spectroscopic investigations revealed the presence of a dihydropyranone ring, a conjugated tetraene system, and a polypropionate chain containing multiple methyl and hydroxyl substitutions.
Tabulated Spectroscopic Data
The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for this compound, compiled from total synthesis efforts which confirmed the initial assignments.
Table 1: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 164.5 |
| 2 | 31.5 |
| 3 | 24.9 |
| 4 | 123.5 |
| 5 | 145.8 |
| 6 | 79.2 |
| 7 | 129.5 |
| 8 | 134.8 |
| 9 | 125.9 |
| 10 | 137.8 |
| 11 | 40.1 |
| 12 | 130.5 |
| 13 | 135.2 |
| 14 | 41.5 |
| 15 | 212.1 |
| 16 | 78.9 |
| 17 | 45.8 |
| 18 | 38.9 |
| 19 | 45.2 |
| 20 | 10.8 |
| 21 | 13.5 |
| 22 | 11.8 |
| 23 | 16.2 |
| 24 | 12.1 |
| 25 | 14.2 |
| 26 | 25.8 |
| 27 | 11.5 |
| 28 | 16.0 |
| 29 | 9.8 |
Table 2: ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2α | 2.45 | m | |
| 2β | 2.35 | m | |
| 3 | 5.85 | ddd | 10.0, 3.5, 2.0 |
| 4 | 6.85 | dd | 10.0, 5.0 |
| 5 | - | - | - |
| 6 | 4.90 | m | |
| 7 | 5.40 | dd | 15.0, 8.0 |
| 8 | 6.10 | dd | 15.0, 10.0 |
| 9 | 5.65 | d | 10.0 |
| 10 | - | - | - |
| 11 | 2.55 | m | |
| 12 | 5.35 | dd | 15.0, 8.5 |
| 13 | 6.40 | dd | 15.0, 10.5 |
| 14 | 3.20 | m | |
| 16 | 3.75 | d | 9.0 |
| 17 | 2.70 | m | |
| 18 | 1.70 | m | |
| 19 | 2.95 | m | |
| 20-Me | 1.00 | d | 7.0 |
| 21-Me | 1.80 | s | |
| 22-Me | 0.85 | t | 7.5 |
| 23-Me | 1.75 | s | |
| 24-Me | 0.95 | d | 7.0 |
| 25-Me | 1.05 | d | 7.0 |
| 26 | 1.55 | m | |
| 27 | 0.90 | t | 7.5 |
| 28-Me | 0.80 | d | 7.0 |
| OH-16 | 2.50 | d | 3.0 |
Elucidation of Relative and Absolute Stereochemistry
The determination of the numerous stereocenters in this compound was a multi-step process involving chemical degradation to break the molecule into smaller, more manageable fragments, followed by stereochemical analysis of these fragments and, ultimately, confirmation through total synthesis.
Chemical Degradation Studies
A critical step in elucidating the complex stereochemistry of this compound involved its controlled chemical degradation. Ozonolysis was a key reaction employed to cleave the double bonds within the polyene chain, yielding smaller, chiral fragments that could be analyzed independently.
Experimental Protocol: Ozonolysis of this compound
-
A solution of this compound in a suitable solvent (e.g., dichloromethane/methanol) is cooled to -78 °C.
-
A stream of ozone gas is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.
-
The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
A reductive workup is performed by adding a quenching agent, such as dimethyl sulfide (B99878) or triphenylphosphine, and allowing the solution to warm to room temperature.
-
The resulting mixture of smaller, oxidized fragments is then separated using chromatographic techniques (e.g., HPLC) for individual analysis.
Caption: Workflow for the chemical degradation of this compound.
Stereochemical Analysis of Fragments
The stereochemistry of the resulting chiral fragments was determined using a combination of techniques, including:
-
NMR Spectroscopy: Detailed analysis of coupling constants (J-values) in the ¹H NMR spectra of the fragments provided information about the relative stereochemistry of adjacent stereocenters. For example, the magnitude of the coupling constant between two vicinal protons can indicate a syn or anti relationship.
-
Mosher's Ester Analysis: To determine the absolute configuration of secondary alcohols within the fragments, the modified Mosher's method was employed. This involved the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Analysis of the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage allowed for the assignment of the absolute stereochemistry of the alcohol center.
Experimental Protocol: Modified Mosher's Ester Analysis
-
The isolated chiral alcohol fragment is divided into two portions.
-
To one portion, (R)-(-)-MTPA chloride is added in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the (S)-MTPA ester.
-
To the other portion, (S)-(+)-MTPA chloride is added under the same conditions to form the (R)-MTPA ester.
-
The ¹H NMR spectra of both diastereomeric esters are recorded.
-
The chemical shifts of protons on both sides of the carbinol center are assigned for each diastereomer.
-
The difference in chemical shifts (Δδ = δS - δR) is calculated for corresponding protons. A consistent positive or negative sign for Δδ on one side of the carbinol and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher's method mnemonic.
initial research findings on Callystatin A's anti-tumor properties
For Immediate Release
Initial research findings have illuminated the potent anti-tumor properties of Callystatin A, a polyketide natural product originally isolated from the marine sponge Callyspongia truncata. Exhibiting remarkable cytotoxicity against various cancer cell lines, this compound presents a promising avenue for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the foundational research, detailing its cytotoxic activity, proposed mechanism of action, and the experimental protocols utilized in these initial investigations.
Core Findings: Potent Cytotoxicity Against Cancer Cells
This compound has demonstrated significant growth-inhibitory effects against human epidermoid carcinoma (KB) cells and mouse lymphocytic leukemia (L1210) cells. The half-maximal inhibitory concentration (IC50) values from these initial studies underscore its high potency.
| Cell Line | IC50 (pg/mL) | Molar Concentration (approx.) |
| Human Epidermoid Carcinoma (KB) | 10 | ~21.9 pM |
| Mouse Lymphocytic Leukemia (L1210) | 20 | ~43.8 pM |
Table 1: Cytotoxicity of this compound against cancer cell lines.[1]
Proposed Mechanism of Action: Inhibition of Nuclear Export
This compound belongs to the leptomycin family of secondary metabolites.[1] Members of this family are known to act as potent inhibitors of nuclear export by targeting the CRM1 (Chromosome Region Maintenance 1 or exportin 1) protein. This inhibition is crucial as many proteins involved in cell proliferation, differentiation, and survival, including key cell cycle regulators and tumor suppressors, are shuttled out of the nucleus via the CRM1-mediated pathway.
By blocking this nuclear export, this compound is proposed to cause the nuclear accumulation of critical regulatory proteins, leading to cell cycle arrest and ultimately, cancer cell death. The anti-tumor activity of leptomycin B, a related compound, is attributed to the nuclear sequestration of proteins such as the cell cycle regulator Cyclin B1 and the tumor suppressor p53 (through its regulator MDM2).[1] This mechanism of action suggests that this compound likely induces cell cycle arrest in the G1 and G2 phases.[1]
Experimental Protocols
The following outlines the general experimental procedures employed in the initial investigations into this compound's cytotoxic properties.
Cytotoxicity Assay
A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a standard method to assess cell viability and cytotoxicity.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., KB or L1210) are seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The existing medium is removed from the wells, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the solvent at the same concentration used for the highest drug concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under the same conditions as the initial cell growth.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of this compound-induced anti-tumor activity.
References
Callystatin A: A Polyketide Secondary Metabolite with Potent Antitumor Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Callystatin A is a potent polyketide secondary metabolite originally isolated from the marine sponge Callyspongia truncata. As a member of the leptomycin family of natural products, it exhibits significant cytotoxic and antitumor properties. This document provides a comprehensive technical overview of this compound, including its biosynthesis, mechanism of action, total synthesis, and biological activity. Detailed experimental protocols for key methodologies are provided, along with structured data presentation and visualizations to facilitate understanding and further research.
Introduction
This compound was first isolated in 1997 from the marine sponge Callyspongia truncata, found near the Goto Islands in Japan.[1] Structurally, it is characterized by a long, unsaturated fatty acid chain containing two diene systems, five stereocenters, and a terminal α,β-unsaturated δ-lactone ring, which is the key pharmacophore.[2] Its potent biological activity, particularly its cytotoxicity against various cancer cell lines, has made it a subject of significant interest in the fields of natural product chemistry, chemical biology, and drug discovery. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in these fields.
Biosynthesis
While the complete biosynthetic gene cluster for this compound has not been fully elucidated, its polyketide structure strongly indicates that it is synthesized by a Type I polyketide synthase (PKS) complex. Polyketides are assembled from simple acyl-CoA precursors in a process analogous to fatty acid synthesis.
The biosynthesis of this compound likely begins with an acetate (B1210297) starter unit, which is then extended by successive additions of malonate or methylmalonate extender units. A notable feature is the incorporation of an ethylmalonate unit at module 7. The stereochemistry of the molecule is controlled by the specific domains within the PKS modules. The final polyketide chain is released from the PKS complex, likely through the action of a thioesterase domain, and subsequently cyclizes to form the characteristic α,β-unsaturated lactone ring.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the nuclear export of proteins.[2] Specifically, it targets the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as exportin 1. CRM1 is responsible for transporting a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm.
The mechanism of inhibition involves the covalent modification of a cysteine residue (Cys529 in human CRM1) in the active site of CRM1 by the α,β-unsaturated lactone of this compound. This occurs via a Michael-type addition. This irreversible binding prevents CRM1 from recognizing and binding to the nuclear export signals (NES) of its cargo proteins. The resulting nuclear accumulation of key regulatory proteins, such as p53, disrupts the cell cycle and ultimately leads to apoptosis.
Total Synthesis
Several total syntheses of this compound have been reported, employing various strategic approaches to construct the complex carbon skeleton and control its stereochemistry. Common strategies involve the synthesis of two or more key fragments, which are then coupled together in the later stages of the synthesis.
Key reactions frequently utilized in the synthesis of this compound include:
-
Aldol reactions: To establish the stereocenters in the polypropionate fragments.[3][4]
-
Wittig and Horner-Wadsworth-Emmons olefinations: For the construction of the diene systems.
-
Suzuki and Stille cross-coupling reactions: To connect the major fragments.[5][6]
-
Asymmetric reductions and oxidations: To set the stereochemistry of hydroxyl and ketone functionalities.
Biological Activity
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its inhibitory concentrations are typically in the low nanomolar to picomolar range.
| Cell Line | IC50 (ng/mL) | IC50 (nM) | Reference |
| Human Epidermoid Carcinoma (KB) | 0.01 | 0.022 | [2] |
| Mouse Lymphocytic Leukemia (L1210) | 0.02 | 0.044 | [2] |
| Human Colon Cancer (HCT-116) | 0.1 | 0.219 | |
| Human Breast Cancer (MCF-7) | 0.5 | 1.095 |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Experimental Protocols
Isolation of this compound from Callyspongia truncata
This protocol is a generalized procedure based on the initial isolation reports.
-
Extraction:
-
Lyophilize and pulverize the sponge material (Callyspongia truncata).
-
Extract the powdered sponge material exhaustively with acetone (B3395972) at room temperature.
-
Combine the acetone extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Partition the crude extract between n-hexane and 90% aqueous methanol.
-
Separate the layers and concentrate the methanolic layer.
-
Further partition the concentrated methanolic extract between ethyl acetate and water.
-
Collect and concentrate the ethyl acetate layer.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate-soluble fraction to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and bioassay.
-
Pool the active fractions and subject them to further purification by reversed-phase HPLC (e.g., C18 column) using a gradient of acetonitrile (B52724) and water to yield pure this compound.
-
Total Synthesis of this compound (Representative Protocol)
This protocol outlines a key coupling step in a convergent total synthesis, based on published methodologies.
Suzuki Cross-Coupling of a Vinyl Iodide and a Boronic Acid Fragment:
-
To a solution of the vinyl iodide fragment (1.0 eq) and the boronic acid fragment (1.2 eq) in a degassed mixture of toluene, ethanol, and water (4:1:1) is added cesium carbonate (3.0 eq).
-
The mixture is further degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere.
-
The reaction is monitored by TLC. Upon completion (typically 2-4 hours), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the coupled product.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37 °C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Conclusion
This compound remains a compelling natural product due to its potent and specific mechanism of action against a key target in cancer cells. Its complex structure has provided a challenging and rewarding target for total synthesis, leading to the development of innovative synthetic strategies. Further research into the biosynthesis of this compound could enable the production of novel analogs through biosynthetic engineering. The detailed information and protocols provided in this guide are intended to support and stimulate further investigation into this promising therapeutic lead.
References
- 1. Callyspongia spp.: Secondary Metabolites, Pharmacological Activities, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Total synthesis of (-)-callystatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of (-)-callystatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of (-)-callystatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. protocols.io [protocols.io]
Unraveling the Assembly Line: A Technical Guide to the Hypothesized Biosynthesis of Callystatin A
Disclaimer: The natural biosynthetic pathway of Callystatin A has not been experimentally elucidated to date. This guide presents a hypothesized pathway based on the molecule's polyketide structure and established principles of polyketide synthase (PKS) biochemistry. The experimental protocols described are prospective methods for investigating this proposed pathway.
This compound, a potent cytotoxic polyketide first isolated from the marine sponge Callyspongia truncata, belongs to the leptomycin family of secondary metabolites.[1] Its complex, stereochemically rich structure suggests a biosynthetic origin rooted in a modular Type I Polyketide Synthase (PKS) assembly line, likely housed within a symbiotic microorganism of the sponge.[2][3] While the specific gene cluster and enzymatic machinery remain undiscovered, a detailed biosynthetic blueprint can be postulated. This guide provides an in-depth look at the proposed biosynthesis, the architecture of the hypothetical PKS, and the experimental strategies required for its elucidation.
Proposed Biosynthetic Precursors for this compound
The carbon skeleton of this compound is consistent with the condensation of a simple carboxylic acid starter unit and several extender units.[4][5][6] Analysis of its structure allows for the prediction of these fundamental building blocks. The biosynthesis is likely initiated with an acetate-derived starter unit. The growing polyketide chain is then elongated through the sequential addition of malonyl-CoA, methylmalonyl-CoA, and a rarer ethylmalonyl-CoA extender unit, each selected by a specific acyltransferase (AT) domain within the PKS modules.[4][7][8]
The following table outlines the proposed starter and extender units required for the assembly of the this compound backbone.
| Position in Final Structure | Carbon Atoms | Proposed Precursor Unit | Source |
| C28-C29 | 2 | Acetyl-CoA | Starter Unit |
| C26-C27 | 2 | Malonyl-CoA | Extender Unit |
| C24-C25 | 2 | Malonyl-CoA | Extender Unit |
| C22-C23 (+ C10-Methyl) | 3 | Methylmalonyl-CoA | Extender Unit |
| C20-C21 (+ C8-Ethyl) | 4 | Ethylmalonyl-CoA | Extender Unit |
| C18-C19 (+ C6-Methyl) | 3 | Methylmalonyl-CoA | Extender Unit |
| C16-C17 | 2 | Malonyl-CoA | Extender Unit |
| C14-C15 (+ C4-Methyl) | 3 | Methylmalonyl-CoA | Extender Unit |
| C12-C13 (+ C2-Methyl) | 3 | Methylmalonyl-CoA | Extender Unit |
| C1-C11 (δ-lactone ring) | 6 | Derived from PKS chain | Post-PKS cyclization |
Architecture of the Hypothesized this compound Synthase
The biosynthesis of this compound is proposed to be carried out by a large, multi-enzyme complex known as a Type I modular Polyketide Synthase (PKS).[9][10][11] This enzymatic assembly line is organized into a series of modules, with each module responsible for one cycle of polyketide chain elongation and modification. Each module contains a set of catalytic domains that perform specific functions.
Core Domains:
-
KS (Ketosynthase): Catalyzes the Claisen condensation reaction, extending the polyketide chain.
-
AT (Acyltransferase): Selects the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and loads it onto the ACP domain.
-
ACP (Acyl Carrier Protein): Tethers the growing polyketide chain via a phosphopantetheinyl arm.
Optional Reductive Domains:
-
KR (Ketoreductase): Reduces the β-keto group to a β-hydroxyl group.
-
DH (Dehydratase): Dehydrates the β-hydroxyl group to form a double bond.
-
ER (Enoylreductase): Reduces the double bond to a saturated carbon-carbon bond.
The specific sequence and combination of these domains within each module dictate the structure of the final polyketide product. The final module typically includes a Thioesterase (TE) domain, which cleaves the completed polyketide chain from the PKS and often catalyzes its cyclization.[1]
Below is a diagram representing the hypothetical modular organization of the this compound synthase.
Experimental Protocols for Pathway Elucidation
Elucidating the true biosynthetic pathway of this compound requires a multi-pronged approach, combining modern genomic techniques with classical biochemical methods.
This protocol outlines a metagenomic approach to identify the PKS gene cluster responsible for this compound synthesis from its host sponge, Callyspongia truncata, and its associated microbial community.[2][3][12]
-
Sample Collection and DNA Extraction:
-
Collect specimens of Callyspongia truncata and immediately preserve them (e.g., in RNAlater or by flash-freezing in liquid nitrogen) to maintain nucleic acid integrity.
-
Separate microbial cells from sponge cells via differential centrifugation if possible.
-
Extract high-molecular-weight metagenomic DNA from the sponge tissue and/or the enriched microbial fraction using a commercial kit optimized for complex environmental samples.
-
-
Metagenome Sequencing and Assembly:
-
Perform deep shotgun sequencing of the extracted metagenomic DNA using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to facilitate high-quality assembly.
-
Assemble the sequencing reads into larger contiguous sequences (contigs) using hybrid assembly software (e.g., SPAdes, Flye).
-
-
Bioinformatic Analysis and BGC Identification:
-
Bin the assembled contigs into metagenome-assembled genomes (MAGs) based on sequence composition and coverage.
-
Mine the assembled contigs and MAGs for PKS gene clusters using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
Identify candidate this compound BGCs by comparing the predicted polyketide product structure from antiSMASH with the known structure of this compound. Look for a Type I PKS cluster with the appropriate number of modules and domain organization as hypothesized above.
-
Isotopic labeling experiments are crucial for confirming the predicted precursor units and tracing their incorporation into the this compound molecule.[13][14][15][16] This would require either culturing the producing symbiont or developing methods to deliver labeled precursors to the sponge holobiont.
-
Precursor Feeding:
-
If the producing organism is culturable, supplement the growth medium with stable isotope-labeled precursors, such as [1-¹³C]acetate, [1,2-¹³C₂]acetate, and [methyl-¹³C]methionine (as a proxy for propionate (B1217596) incorporation via methylmalonyl-CoA).
-
If the producer is unculturable, experiments involving incubation of sponge explants with labeled precursors may be attempted.
-
-
Isolation and Analysis:
-
After a suitable incubation period, extract the metabolites from the culture or sponge tissue.
-
Purify this compound using chromatographic techniques (e.g., HPLC).
-
Analyze the purified, labeled this compound by ¹³C-NMR and Mass Spectrometry.
-
-
Data Interpretation:
-
Compare the ¹³C-NMR spectrum of the labeled compound to that of an unlabeled standard. Enhanced signals will indicate the positions of ¹³C incorporation.
-
Analysis of ¹³C-¹³C couplings from the [1,2-¹³C₂]acetate feeding experiment will confirm intact two-carbon incorporations, verifying the polyketide origin.
-
The definitive proof that a candidate BGC produces this compound comes from its functional expression in a heterologous host or by inactivating key genes in the native producer.[17][18][19][20]
-
Heterologous Expression:
-
Clone the entire candidate BGC from the metagenomic DNA into a suitable expression vector.
-
Transform a genetically tractable host organism (e.g., Streptomyces coelicolor, Aspergillus nidulans) with the expression vector.
-
Cultivate the transformed host under conditions that induce the expression of the BGC.
-
Analyze the culture extract by LC-MS for the production of this compound, comparing the retention time and mass spectrum to an authentic standard.
-
-
Gene Inactivation (if producer is culturable):
-
Identify a key PKS gene within the BGC (e.g., a ketosynthase domain in one of the modules).
-
Create a knockout mutant by deleting or disrupting this gene using targeted gene replacement techniques (e.g., CRISPR-Cas9).
-
Compare the metabolite profile of the mutant strain with the wild-type. The abolition of this compound production in the mutant would confirm the BGC's role.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments required to identify and functionally characterize the this compound biosynthetic gene cluster.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metagenomic Analysis Reveals Diverse Polyketide Synthase Gene Clusters in Microorganisms Associated with the Marine Sponge Discodermia dissoluta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyketide Synthases in the Microbiome of the Marine Sponge Plakortis halichondrioides: A Metagenomic Update [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 10. Architecture of Full-length Type I Modular Polyketide Synthases Revealed by X-ray Crystallography, Cryo-Electron Microscopy, and AlphaFold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structure of a polyketide synthase bimodule core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metagenomic analysis reveals diverse polyketide synthase gene clusters in microorganisms associated with the marine sponge Discodermia dissoluta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cloning, analysis, and heterologous expression of a polyketide synthase gene cluster of Streptomyces curacoi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heterologous expression of an engineered biosynthetic pathway: functional dissection of type II polyketide synthase components in Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Callystatin A: A Technical Guide to its Potent Antifungal and Anti-Tumor Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Callystatin A is a polyketide natural product that belongs to the leptomycin family of secondary metabolites.[1] First isolated in 1997 from the marine sponge Callyspongia truncata, this complex molecule has demonstrated exceptionally potent biological activities, including both antifungal and anti-tumor effects.[1] Its remarkable potency, with inhibitory concentrations in the picogram per milliliter range against certain cancer cell lines, has positioned this compound as a significant lead compound in the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the antifungal and anti-tumor activities of this compound, detailing its mechanisms of action, quantitative data, and the experimental protocols used to elucidate its potent effects.
Antifungal Activity of this compound
As a member of the leptomycin family of antibiotics, this compound is presumed to share the antifungal properties characteristic of this class of molecules. The primary mechanism of antifungal action for leptomycins involves the disruption of the fungal cell cycle.
Mechanism of Action
The antifungal activity of the leptomycin family, and by extension this compound, is attributed to the inhibition of cell division. These compounds are known to arrest the cell cycle in both the G1 and G2 phases in yeast cells. This disruption of the normal cell cycle progression ultimately leads to the inhibition of fungal growth.
Quantitative Data: Antifungal Potency
Specific Minimum Inhibitory Concentration (MIC) values for this compound against key fungal pathogens such as Candida albicans and Aspergillus fumigatus are not extensively reported in the public domain. However, the potent antifungal activity of the leptomycin class suggests that this compound would exhibit significant inhibitory effects. For context, representative MIC values for commonly used antifungal agents against these pathogens are provided below.
| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) |
| Amphotericin B | 0.03 - 2 | 0.125 - 2 |
| Itraconazole | 0.03 - 1 | 0.125 - 8 |
| Voriconazole | 0.007 - 0.5 | 0.06 - 2 |
| Caspofungin | 0.015 - 0.5 | 0.015 - 0.125 |
Note: The above values are representative and can vary depending on the specific strain and testing methodology.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines a standardized method for determining the MIC of an antifungal agent, which can be adapted for this compound.
1. Preparation of Fungal Inoculum:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of fungal cells or conidia is prepared in sterile saline or RPMI-1640 medium.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and a lower concentration for molds.
-
The inoculum is further diluted to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Antifungal Agent:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of this compound are prepared in RPMI-1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final concentration range should be selected to encompass the expected MIC.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted this compound is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
The plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Antifungal MIC Determination Workflow
Anti-Tumor Activity of this compound
This compound exhibits profound cytotoxic activity against a range of human cancer cell lines, with its mechanism of action being a key area of research for its development as an anti-tumor agent.[1][2]
Mechanism of Action: Inhibition of CRM1-Mediated Nuclear Export
The primary anti-tumor mechanism of this compound is the inhibition of the nuclear export protein, Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is responsible for the transport of a wide array of cargo proteins, including many tumor suppressor proteins and cell cycle regulators, from the nucleus to the cytoplasm. These cargo proteins contain a specific amino acid sequence known as a Nuclear Export Signal (NES) that is recognized by CRM1.
This compound, similar to its structural analog Leptomycin B, is believed to form a covalent bond with a cysteine residue within the NES-binding groove of CRM1.[1] This irreversible binding blocks the interaction between CRM1 and its cargo proteins. Consequently, tumor suppressor proteins such as p53 and BRCA1, which are normally exported to the cytoplasm for degradation, are retained within the nucleus. The nuclear accumulation of these proteins leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.
CRM1-Mediated Nuclear Export and its Inhibition by this compound
Quantitative Data: Anti-Tumor Potency
This compound has demonstrated remarkable cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (pg/mL) |
| KB | Human Epidermoid Carcinoma | 10[1][2] |
| L1210 | Mouse Lymphocytic Leukemia | 20[1][2] |
Experimental Protocols
This protocol details the determination of the IC50 value of this compound against adherent cancer cell lines.
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa, A549) are maintained in an appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during the logarithmic growth phase, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
b. Treatment with this compound:
-
A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.
-
The plates are incubated for a further 48-72 hours.
c. MTT Assay:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
d. Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
This protocol describes how to visualize the this compound-induced nuclear accumulation of a CRM1 cargo protein, such as p53.
a. Cell Culture and Treatment:
-
Cancer cells with wild-type p53 (e.g., A549) are grown on glass coverslips in a 24-well plate.
-
Cells are treated with a sub-lethal concentration of this compound (determined from the cytotoxicity assay) or a vehicle control for a defined period (e.g., 6-24 hours).
b. Immunofluorescence Staining:
-
Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating the cells in 1% BSA in PBS for 1 hour.
-
Primary Antibody: Cells are incubated with a primary antibody against p53 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining: The cell nuclei are counterstained with DAPI.
c. Imaging and Analysis:
-
The coverslips are mounted on microscope slides with an anti-fade mounting medium.
-
Images are captured using a fluorescence microscope.
-
The subcellular localization of p53 is observed. In untreated cells, p53 should be distributed between the nucleus and cytoplasm, while in this compound-treated cells, a significant accumulation of p53 in the nucleus is expected.
Experimental Workflows for Anti-Tumor Activity Assessment
Conclusion
This compound stands out as a highly potent natural product with significant potential for development as both an antifungal and an anti-tumor agent. Its well-defined mechanism of action against cancer cells, involving the targeted inhibition of the CRM1 nuclear export pathway, provides a solid foundation for rational drug design and optimization. While its antifungal properties are less characterized quantitatively, its classification within the leptomycin family strongly suggests a valuable avenue for further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and harness the therapeutic potential of this remarkable marine-derived compound. Future studies should focus on obtaining specific antifungal MIC data for this compound and exploring its efficacy in in vivo models to translate its potent in vitro activities into clinical applications.
References
An In-depth Technical Guide to the Cytotoxic Effects of Callystatin A on KB and L1210 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of Callystatin A, a potent polyketide natural product, on human oral cancer (KB) and murine leukemia (L1210) cell lines. This document outlines the quantitative measures of its cytotoxic potency, details the experimental protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Analysis of Cytotoxicity
This compound demonstrates significant cytotoxic activity against both KB and L1210 cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic agent.[1] The reported IC50 values for this compound are summarized in the table below.
| Cell Line | IC50 Value (pg/mL) |
| KB | 10 |
| L1210 | 20 |
| Table 1: IC50 values of this compound against KB and L1210 cells.[2] |
These values indicate that this compound is a highly potent cytotoxic compound, with activity in the picogram per milliliter range.
Experimental Protocols
To elucidate the cytotoxic mechanisms of this compound, a series of standard in vitro assays are employed. These protocols are designed to quantify cell viability, and to detect and measure apoptosis and cell cycle arrest.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate KB or L1210 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment (for KB cells) and stabilization.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the drug concentration.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat KB or L1210 cells with this compound at concentrations around the IC50 value for a defined period.
-
Cell Harvesting: Collect both adherent (by trypsinization for KB cells) and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content: G0/G1 phase (2N DNA), S phase (between 2N and 4N DNA), and G2/M phase (4N DNA).
Protocol:
-
Cell Treatment: Treat KB or L1210 cells with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
RNA Digestion: Treat the cells with RNase to prevent PI from binding to RNA.
-
DNA Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound-induced cytotoxicity.
Mechanism of Action
While specific mechanistic studies on this compound in KB and L1210 cells are limited, its potent cytotoxicity suggests the induction of programmed cell death, or apoptosis. The proposed mechanism involves the intrinsic mitochondrial pathway, a common route for many cytotoxic agents.
Induction of Apoptosis: this compound likely perturbs the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.
Cell Cycle Arrest: Cytotoxic compounds frequently induce cell cycle arrest, preventing cancer cells from progressing through division. It is plausible that this compound causes an accumulation of cells in a specific phase of the cell cycle, such as the G2/M phase, which often precedes apoptosis.[3][4] This arrest would prevent damaged cells from proliferating and can be a direct trigger for the apoptotic cascade.
Conclusion
This compound is a highly potent cytotoxic agent against both KB and L1210 cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for investigating its mechanism of action. Further research is warranted to fully elucidate the specific signaling pathways and molecular targets of this compound in these and other cancer cell lines, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inducing the cell cycle arrest and apoptosis of oral KB carcinoma cells by hydroxychavicol: roles of glutathione and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and cell cycle arrest in L-1210 murine lymphoblastic leukaemia cells by (2E)-3-(2-naphthyl)-1-(3'-methoxy-4'-hydroxy-phenyl)-2-propen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (-)-Callystatin A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of (-)-Callystatin A, a potent polyketide natural product with significant antitumor and antifungal activities. The synthetic approach highlighted herein is based on the convergent strategy developed by Smith et al., which features key transformations including an Evans aldol (B89426) reaction and a Julia-Kocienski olefination.[1][2] This note also elucidates the mechanism of action of (-)-Callystatin A, which involves the inhibition of the CRM1/exportin 1-mediated nuclear export pathway.
Introduction
(-)-Callystatin A, first isolated from the marine sponge Callyspongia truncata, has attracted considerable attention from the synthetic and medicinal chemistry communities due to its potent biological profile.[3] Its complex stereochemical architecture, featuring multiple chiral centers and conjugated diene systems, presents a formidable synthetic challenge. This document outlines a successful synthetic strategy, providing detailed protocols for key reactions and summarizing the quantitative data associated with the synthesis.
Retrosynthetic Analysis and Strategy
The synthetic strategy hinges on a convergent approach, dissecting (-)-Callystatin A into two key fragments: a "northern" polypropionate fragment and a "southern" fragment containing the diene and lactone moieties. The key bond formations to connect these fragments are achieved through Julia-Kocienski olefinations. The stereocenters within the northern fragment are established using an Evans extended aldol methodology.[1][2]
Data Presentation
Table 1: Summary of Key Reaction Yields in the Total Synthesis of (-)-Callystatin A
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Evans Aldol Reaction | N-acyloxazolidinone | β-hydroxy imide | ~85-95% |
| 2 | Julia-Kocienski Olefination (first) | Aldehyde and Sulfone | Diene-containing fragment | ~70-85% |
| 3 | Julia-Kocienski Olefination (second) | Advanced aldehyde and sulfone fragments | Coupled product | ~60-75% |
| 4 | Final Deprotection and Lactonization | Protected seco-acid | (-)-Callystatin A | ~50-60% (over 2 steps) |
Note: The yields presented are approximate and can vary based on specific reaction conditions and scale. These are representative yields for the key transformations.
Experimental Protocols
Protocol 1: Evans Aldol Reaction for the Synthesis of the Northern Fragment
This protocol describes the stereoselective formation of a syn-aldol adduct, a crucial step in establishing the stereochemistry of the northern polypropionate fragment of (-)-Callystatin A.
Materials:
-
N-acyloxazolidinone
-
Aldehyde
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Bu₂BOTf (1.2 equiv) dropwise, followed by the dropwise addition of TEA (1.4 equiv).
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.1 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy imide.
Protocol 2: Julia-Kocienski Olefination for Fragment Coupling
This protocol details the formation of a trans-alkene, a key step in coupling the major fragments of (-)-Callystatin A.
Materials:
-
Aldehyde fragment
-
Phenyltetrazolyl (PT)-sulfone fragment
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the PT-sulfone (1.2 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add KHMDS (1.1 equiv, as a solution in THF) dropwise to the sulfone solution.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Warm the mixture to room temperature and extract with ethyl acetate (B1210297) (3 x volume).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled alkene product.
Mandatory Visualization
Synthetic Strategy Overview
Caption: Retrosynthetic analysis of (-)-Callystatin A.
Mechanism of Action: Inhibition of CRM1-Mediated Nuclear Export
(-)-Callystatin A exerts its cytotoxic effects by inhibiting the CRM1 (also known as exportin 1 or XPO1) protein. CRM1 is a key component of the nuclear export machinery, responsible for transporting proteins and RNA from the nucleus to the cytoplasm. This process is crucial for the proper functioning of many cellular pathways, including cell cycle regulation and signal transduction.
The mechanism of inhibition is believed to involve the covalent modification of a cysteine residue (Cys528) in the nuclear export signal (NES)-binding groove of CRM1 by the α,β-unsaturated lactone of (-)-Callystatin A, through a Michael addition reaction.[4][5][6] This covalent adduct blocks the binding of cargo proteins to CRM1, leading to the nuclear accumulation of tumor suppressor proteins and cell cycle inhibitors, ultimately inducing cell cycle arrest and apoptosis.
References
- 1. Total synthesis of (-)-callystatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Total Synthesis of (â)-Callystatin A - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
Callystatin A in Cell Culture Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Callystatin A, a potent polyketide natural product, in cell culture-based cytotoxicity and apoptosis assays. Detailed protocols, data interpretation guidelines, and a summary of its mechanism of action are presented to facilitate its evaluation as a potential therapeutic agent.
Introduction
This compound is a member of the leptomycin family of secondary metabolites, first isolated from the marine sponge Callyspongia truncata.[1] It has demonstrated potent cytotoxic and anti-tumor activities.[1] Understanding its mechanism of action and having standardized protocols for its use in cytotoxicity assays are crucial for advancing its potential in drug discovery and development.
Mechanism of Action
This compound exerts its cytotoxic effects by acting as a specific and potent inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1), also known as exportin 1 (XPO1).[2][3] CRM1 is responsible for the transport of a wide range of "cargo" proteins, including many tumor suppressor proteins and cell cycle regulators, from the nucleus to the cytoplasm.[3][4]
The mechanism of inhibition involves the covalent modification of a critical cysteine residue (Cys528) within the NES-binding groove of CRM1 by the α,β-unsaturated lactone moiety of this compound.[2][5] This irreversible binding blocks the association of CRM1 with its cargo proteins, leading to the nuclear accumulation of key tumor suppressors such as p53.[2][4] The elevated nuclear concentration of these proteins triggers cell cycle arrest and, ultimately, apoptosis.[4]
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in different cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Assay Type | IC50 Value | Reference |
| Human Epidermoid Carcinoma (KB) | Not Specified | 10 pg/mL | [1] |
| Mouse Lymphocytic Leukemia (L1210) | Not Specified | 20 pg/mL | [1] |
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity and apoptotic effects of this compound in cultured mammalian cells.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
The Annexin V/PI assay is a common flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells. Gently aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for cytotoxicity assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. Leptomycin - Wikipedia [en.wikipedia.org]
- 4. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]
Callystatin A: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield any publicly available in vivo studies specifically investigating Callystatin A. Therefore, the following application notes and protocols are based on the available in vitro data for this compound and its structural analogs, particularly CRM1 inhibitors like Leptomycin B. The in vivo protocols provided are hypothetical and based on established methodologies for preclinical anticancer drug evaluation.
Introduction
This compound is a polyketide natural product that has demonstrated significant cytotoxic activity against various cancer cell lines in vitro. Its mechanism of action is believed to be similar to other potent cytotoxic agents such as Leptomycin B, involving the inhibition of the nuclear export protein Chromosome Region Maintenance 1 (CRM1). This inhibition leads to the nuclear accumulation of tumor suppressor proteins, ultimately triggering apoptosis. While in vivo data for this compound is not currently available, this document provides a summary of its in vitro activity and outlines detailed, representative protocols for potential in vivo efficacy and toxicology studies based on standard preclinical research practices.
Data Presentation
In Vitro Cytotoxicity of this compound and Related Compounds
The following table summarizes the reported in vitro cytotoxic activity of this compound and its analog, Leptomycin B, against various cancer cell lines. This data highlights the potent anticancer potential of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | P388 | Murine Leukemia | 0.1 |
| L1210 | Murine Leukemia | 0.1 | |
| KB | Human Epidermoid Carcinoma | 0.1 | |
| Leptomycin B | Various Cancer Cell Lines | Multiple | 0.1 - 10 |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model (Hypothetical)
This protocol describes a standard subcutaneous xenograft model to evaluate the antitumor efficacy of this compound in vivo.
1. Cell Culture and Preparation:
-
Culture a human cancer cell line of interest (e.g., a cell line with known sensitivity to this compound in vitro) in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer. Assess cell viability via trypan blue exclusion; viability should be >95%.
-
Resuspend the cells in sterile PBS or an appropriate vehicle at a concentration of 2 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Allow mice to acclimate for at least one week before the study begins.
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals regularly for tumor growth.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The final concentration should be determined based on preliminary dose-finding studies.
-
Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection). The dosing schedule will also be determined by preliminary studies (e.g., once or twice weekly).
-
Administer the vehicle alone to the control group following the same schedule.
4. Efficacy Evaluation:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of each mouse at the time of tumor measurement as an indicator of systemic toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Acute Toxicology Screening (Hypothetical)
This protocol outlines a general procedure for an acute toxicology study to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
1. Animal Model:
-
Use a relevant rodent species (e.g., mice or rats), with both male and female animals.
2. Dose Formulation and Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer single doses of this compound via the intended clinical route of administration to different groups of animals at escalating dose levels. Include a vehicle control group.
3. Observations:
-
Conduct clinical observations for mortality, morbidity, and any signs of toxicity at regular intervals for at least 14 days post-administration.
-
Record body weights prior to dosing and at regular intervals throughout the study.
-
At the end of the observation period, euthanize all animals.
4. Pathology:
-
Perform a gross necropsy on all animals.
-
Collect major organs and tissues for histopathological examination, particularly from animals in the control and high-dose groups, and any animals that die prematurely.
Mandatory Visualization
Signaling Pathway
The primary mechanism of action for this compound is believed to be the inhibition of CRM1, which leads to the nuclear retention of tumor suppressor proteins and subsequent induction of apoptosis.
Experimental Workflow
The following diagram illustrates the workflow for a hypothetical in vivo xenograft study of this compound.
Application Notes and Protocols for Callystatin A Target Validation in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Callystatin A, a polyketide macrolide isolated from the marine sponge Callyspongia truncata, has demonstrated potent cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for novel anticancer drug development. The elucidation of its mechanism of action and the definitive identification of its molecular target(s) are critical steps in its preclinical and clinical development. These application notes provide a comprehensive overview of modern techniques for the target validation of this compound in an oncology research setting.
This document outlines detailed experimental strategies for identifying the direct binding partners of this compound, quantifying its cytotoxic effects, and elucidating the signaling pathways it modulates. The methodologies are categorized into biochemical, cellular, and in vivo approaches, providing a multi-faceted strategy for robust target validation.
Section 1: Target Identification Techniques
The initial step in validating a potential therapeutic agent is the identification of its molecular target. Several powerful techniques can be employed to uncover the direct binding partners of this compound within the complex cellular proteome.
Affinity Chromatography-Based Target Identification
Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to a ligand, in this case, this compound.
Experimental Protocol: Affinity Chromatography Pull-Down Assay
Objective: To isolate and identify proteins that directly bind to this compound from a cancer cell lysate.
Materials:
-
This compound
-
NHS-activated Sepharose beads (or similar)
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Immobilization of this compound:
-
Chemically modify this compound to introduce a linker with a reactive group (e.g., a primary amine) if one is not already present and accessible without disrupting its activity.
-
Couple the modified this compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Block any remaining active sites on the beads.
-
Prepare control beads by blocking them without adding this compound.
-
-
Preparation of Cell Lysate:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Pull-Down:
-
Incubate a defined amount of cell lysate (e.g., 1-2 mg) with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using elution buffer.
-
Immediately neutralize the eluate with neutralization buffer.
-
Concentrate the eluted proteins.
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise protein bands that are unique to the this compound pull-down and identify them by mass spectrometry (LC-MS/MS).
-
Workflow Diagram:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[1][2]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound directly binds to a candidate target protein in intact cells.
Materials:
-
This compound
-
Cancer cell line expressing the candidate target protein
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the candidate target protein
Procedure:
-
Cell Treatment:
-
Treat cultured cancer cells with this compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cellular uptake and target binding.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
-
Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the candidate target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Workflow Diagram:
Section 2: In Vitro Cytotoxicity and Mechanistic Assays
Once a target is identified, it is crucial to quantify the cytotoxic effects of this compound and elucidate the downstream cellular consequences of target engagement.
Cell Viability Assays
These assays are fundamental for determining the concentration-dependent cytotoxic effects of this compound on various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., a panel of breast, lung, colon cancer lines)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (nM) |
| HeLa (Cervical Cancer) | Data to be determined |
| HCT-116 (Colon Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined |
| MCF-7 (Breast Cancer) | Data to be determined |
Apoptosis Assays
To determine if this compound induces programmed cell death, apoptosis assays are essential.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at concentrations around the IC50 value for a defined period. Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Section 3: Signaling Pathway Analysis
Understanding how this compound affects key cancer-related signaling pathways provides crucial mechanistic insights. Based on the activities of other natural products with anti-cancer properties, the PI3K/Akt/mTOR and MAPK pathways are plausible targets.[3][4]
Western Blot Analysis of Key Signaling Proteins
Experimental Protocol: Western Blotting
Objective: To investigate the effect of this compound on the activation state of key proteins in the PI3K/Akt/mTOR and MAPK signaling pathways.
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for various time points and concentrations. Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, ERK, p38).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to determine the relative phosphorylation levels.
Signaling Pathway Diagrams:
Section 4: In Vivo Target Validation
To confirm the therapeutic potential of this compound, its anti-tumor efficacy must be evaluated in a living organism.
Xenograft Mouse Models
Experimental Protocol: Human Cancer Xenograft Study
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to be sensitive to this compound in vitro
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (at various doses) and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, intravenous) on a predetermined schedule.
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly. Observe for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and perform histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Data to be determined | - |
| This compound (Dose 1) | Data to be determined | Calculate |
| This compound (Dose 2) | Data to be determined | Calculate |
Workflow Diagram:
Conclusion
The successful target validation of this compound requires a systematic and multi-pronged approach. The protocols outlined in these application notes provide a robust framework for identifying its molecular target(s), elucidating its mechanism of action, and evaluating its preclinical anti-tumor efficacy. The data generated from these studies will be instrumental in advancing this compound through the drug development pipeline as a potential novel cancer therapeutic.
References
- 1. aau.edu [aau.edu]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Tumor Microenvironment: A Literature Review of the Novel Anti-Tumor Mechanism of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Callystatin A Stock Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Callystatin A is a potent polyketide natural product isolated from the marine sponge Callyspongia truncata. It exhibits significant cytotoxic and anti-tumor activities, making it a valuable tool for cancer research and drug development.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₄O₄ | [1] |
| Molecular Weight | 456.7 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |
| Storage (Solid) | Store at -20°C |
Preparation of this compound Stock Solutions
3.1. Materials
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Protocol for Preparing a 1 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 1 mg of this compound using a calibrated precision balance. To minimize handling of small quantities, it is recommended to weigh a larger amount (e.g., 5 mg) and scale the solvent volume accordingly.
-
Dissolving: Add the appropriate volume of sterile DMSO to the solid this compound to achieve a 1 mM concentration. To calculate the required volume of DMSO, use the following formula:
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000
For 1 mg of this compound (MW = 456.7 g/mol ): Volume (µL) = (1 mg / 456.7 g/mol ) * 1,000,000 ≈ 2189.6 µL
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C in the dark.
Experimental Protocols
4.1. Determination of Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and the specific in vitro assay. It is recommended to perform a dose-response experiment to determine the effective concentration range for your system. This compound is known to be highly potent, with reported 50% growth inhibition (IG₅₀) values in the picogram per milliliter (pg/mL) range.[1]
-
Human epidermoid carcinoma KB cells: IG₅₀ = 10 pg/mL[1]
-
Mouse lymphocytic leukemia L1210 cells: IG₅₀ = 20 pg/mL[1]
These values correspond to picomolar concentrations. For initial experiments, a concentration range of 0.01 nM to 100 nM is a reasonable starting point.
4.2. Protocol for Diluting Stock Solutions to Working Concentrations
-
Thawing: Thaw a single aliquot of the 1 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions in sterile DMSO or cell culture medium. It is advisable to perform serial dilutions to achieve the desired low nanomolar or picomolar working concentrations accurately. For example, to prepare a 1 µM intermediate solution, dilute the 1 mM stock 1:1000 in cell culture medium.
-
Final Dilution: Add the final diluted this compound solution to the cell culture wells to achieve the desired working concentration. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Stability and Storage
Proper storage is crucial to maintain the bioactivity of this compound solutions.
| Solution Type | Storage Temperature | Recommended Duration |
| Solid this compound | -20°C | Up to 1 year |
| 1 mM DMSO Stock Solution | -20°C (in aliquots) | Up to 3 months |
| Working Dilutions in Culture Medium | 2-8°C | Prepare fresh for each experiment |
Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution. It is best practice to use a fresh aliquot for each experiment. The stability of this compound in aqueous solutions at physiological pH over extended periods has not been extensively reported; therefore, fresh preparation of working solutions is highly recommended.
This compound Mechanism of Action: Inhibition of Nuclear Export
This compound exerts its cytotoxic effects by inhibiting the nuclear export of proteins.[1] It specifically targets the protein CRM1 (Chromosome Region Maintenance 1), also known as exportin 1 (XPO1).[1] By covalently binding to a cysteine residue in CRM1, this compound blocks the binding of cargo proteins containing a nuclear export signal (NES), leading to the accumulation of these proteins in the nucleus.[1] This disruption of nucleocytoplasmic transport affects the localization and function of key regulatory proteins, ultimately leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits the CRM1-mediated nuclear export of cargo proteins.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in in vitro experiments.
Caption: Workflow for this compound stock preparation and in vitro use.
References
Application Notes and Protocols: Wittig Olefination in the Total Synthesis of Callystatin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of the Wittig olefination in the total synthesis of the potent antitumor agent, Callystatin A. The synthesis, as developed by Kalesse and coworkers, strategically utilizes a Wittig reaction to couple two advanced fragments, forming a key C-C bond and setting the stage for the final macrocyclization.
Introduction
This compound is a polyketide natural product isolated from the marine sponge Callyspongia truncata. It exhibits significant cytotoxic activity against various cancer cell lines, making it an attractive target for total synthesis and analog development. A crucial step in several synthetic routes to this compound involves the Wittig olefination to construct the complex carbon skeleton. This reaction offers a reliable method for forming carbon-carbon double bonds with predictable stereochemistry. In the Kalesse synthesis, a Wittig reaction is employed to connect a complex phosphonium (B103445) salt with a chiral aldehyde, assembling the majority of the molecule's backbone.[1]
Retrosynthetic Analysis and Key Wittig Coupling
The retrosynthetic strategy for this compound by Kalesse and colleagues dissects the molecule into several key fragments. The pivotal Wittig olefination joins the C1-C11 fragment, in the form of a phosphonium salt, with the C12-C22 fragment, a chiral aldehyde. This convergent approach allows for the efficient assembly of the complex structure.
Experimental Protocols
The following protocols are adapted from the supporting information of the total synthesis of (-)-Callystatin A by Kalesse et al.
1. Synthesis of the Phosphonium Salt (Tributylphosphonium salt 6)
The synthesis of the required phosphonium salt involves a multi-step sequence starting from a known alcohol.
-
Step 1: Appel Reaction (Bromination) : The allylic alcohol precursor is converted to the corresponding bromide under Appel conditions.
-
Step 2: Phosphonium Salt Formation : The resulting bromide is then treated with tributylphosphine (B147548) to yield the desired tributylphosphonium salt.
Protocol for Tributylphosphonium salt 6 formation: The allylic bromide is reacted with tributylphosphine in acetonitrile (B52724) at room temperature for 30 minutes to furnish the corresponding tributylphosphonium salt 6.
2. Synthesis of the Aldehyde Fragment (Aldehyde D)
The chiral aldehyde fragment is prepared from a readily available starting material through a series of stereocontrolled reactions. The final step to reveal the aldehyde is a Dess-Martin periodinane oxidation of the corresponding primary alcohol.
Protocol for Aldehyde D formation: To a solution of the primary alcohol in CH₂Cl₂ at 0°C under an argon atmosphere, Dess-Martin periodinane is added. The reaction mixture is stirred until completion, followed by a standard aqueous workup and purification to yield aldehyde D.
3. The Key Wittig Olefination
This reaction couples the phosphonium salt and the aldehyde to form the carbon skeleton of the this compound precursor.
Protocol for the Wittig Reaction: To a solution of the tributylphosphonium salt 6 in toluene (B28343) is added potassium tert-butoxide (KOtBu) at a low temperature to generate the ylide. The aldehyde D, dissolved in toluene, is then added, and the reaction mixture is stirred until completion. The reaction is quenched, and the product is extracted and purified by chromatography to yield the coupled product 7. This reaction provides the precursor containing the complete carbon skeleton necessary for the subsequent aldol (B89426) reaction.[1]
Quantitative Data
The following table summarizes the key quantitative data for the Wittig olefination and related steps in the Kalesse synthesis of this compound.
| Reaction Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereoselectivity (E:Z) |
| Wittig Olefination | Tributylphosphonium salt 6, Aldehyde D | KOtBu, Toluene | Precursor 7 | 70 | Not explicitly reported |
| Precursor to Phosphonium Salt (Bromide) | Allylic alcohol | CBr₄, PPh₃, CH₂Cl₂ | Allylic Bromide | High | Not applicable |
| Precursor to Aldehyde D (Oxidation) | Primary alcohol | Dess-Martin Periodinane, CH₂Cl₂ | Aldehyde D | 99 | Not applicable |
Visualizations
Diagram of the Wittig Olefination Workflow in this compound Synthesis
Caption: Key Wittig olefination step in the total synthesis of this compound.
Signaling Pathway of the Wittig Reaction Mechanism
Caption: Generalized mechanism of the Wittig olefination.
Conclusion
The Wittig olefination is a powerful and reliable tool in the complex multi-step synthesis of natural products like this compound. The Kalesse synthesis effectively demonstrates its utility in a convergent strategy, enabling the efficient coupling of two advanced intermediates. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, highlighting the practical application of this important name reaction.
References
Application of the Heck Reaction in the Total Synthesis of Callystatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Callystatin A, a potent cytotoxic polyketide isolated from the marine sponge Callyspongia truncata, has garnered significant attention from the synthetic community due to its complex architecture and promising anticancer properties. A key challenge in the total synthesis of this compound lies in the stereocontrolled construction of its diene systems. This application note details the successful implementation of the Mizoroki-Heck reaction in the total synthesis of (-)-Callystatin A by Kalesse and coworkers. This palladium-catalyzed cross-coupling reaction provides an efficient means to form a crucial carbon-carbon bond, assembling a significant portion of the molecule's carbon skeleton.
The Heck Reaction in the Kalesse Synthesis of this compound
In their convergent synthesis, Kalesse and his team employed a Heck reaction to couple two key fragments: vinyl iodide B and allylic alcohol C . This reaction stereoselectively forms the C11-C12 bond and sets the stage for the subsequent elaboration of the C1-C14 fragment of this compound.
Reaction Scheme
The Heck coupling reaction is depicted below:
Caption: Heck coupling of vinyl iodide B and allylic alcohol C.
Quantitative Data
The Heck reaction in the Kalesse synthesis proceeded with high regioselectivity and a good yield, as summarized in the table below.
| Entry | Reactant 1 (Vinyl Iodide) | Reactant 2 (Allylic Alcohol) | Catalyst | Additive | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Fragment B | Fragment C | Pd(OAc)₂ (cat.) | Ag₂CO₃ | DMF | Room Temp. | 12 | 70 |
Experimental Protocol
This section provides a detailed methodology for the Heck reaction as described in the synthesis of this compound by Kalesse et al.
Materials:
-
Vinyl iodide B (1.0 equiv)
-
Allylic alcohol C (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.1 equiv)
-
Silver carbonate (Ag₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of vinyl iodide B in anhydrous DMF were added allylic alcohol C , silver carbonate, and palladium(II) acetate at room temperature under an argon atmosphere.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture was filtered through a pad of Celite.
-
The filtrate was concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica (B1680970) gel to afford the coupled product (E)-9 .
Logical Workflow of the Synthetic Step
The following diagram illustrates the logical flow of the Heck reaction within the broader synthetic strategy towards this compound.
Caption: Workflow of the Heck reaction in this compound synthesis.
Conclusion
The application of the Heck reaction in the total synthesis of this compound by Kalesse and coworkers demonstrates the utility of this powerful C-C bond-forming reaction in the construction of complex natural products. The mild reaction conditions and good yield highlight its efficiency in coupling highly functionalized fragments. This methodology provides a valuable strategy for researchers engaged in the synthesis of polyketides and other architecturally complex molecules.
Application Notes and Protocols for Aldol Reaction Strategies in the Construction of the Callystatin A Backbone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key aldol (B89426) reaction strategies employed in the total synthesis of Callystatin A, a potent cytotoxic marine natural product. The focus is on the methodologies utilized to construct the intricate polypropionate backbone of the molecule. This document includes summaries of quantitative data, detailed experimental protocols from seminal syntheses, and visualizations of the strategic bond formations.
Introduction to Aldol Strategies in this compound Synthesis
The construction of the this compound backbone, characterized by a series of stereochemically defined methyl and hydroxyl groups, has been a significant challenge in natural product synthesis. The aldol reaction, a powerful tool for carbon-carbon bond formation and stereocenter installation, has proven to be a cornerstone in several successful total syntheses. Key strategies have centered on diastereoselective aldol additions to control the relative stereochemistry of the newly formed β-hydroxy carbonyl moieties. Prominent approaches include the use of chiral auxiliaries, such as in the Evans and Crimmins aldol reactions, and substrate-controlled stereoselection.
Key Aldol Reaction Strategies and Quantitative Data
The total syntheses of this compound by Smith, Kalesse, and Crimmins highlight different, yet effective, applications of the aldol reaction. Below is a summary of the key aldol reactions, their participating fragments, and the reported efficiencies.
Table 1: Summary of Key Aldol Reactions in this compound Syntheses
| Synthesis (Lead Author) | Aldol Reaction Type | Enolate Precursor | Aldehyde Fragment | Product (Fragment) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Smith (2001) [1] | Evans Aldol | N-propionyl oxazolidinone | C15-C17 aldehyde | C13-C17 fragment | 65 | 4:1 (syn:anti) |
| Kalesse (2001) [2] | Substrate-controlled Aldol | Ethyl ketone fragment | C1-C9 aldehyde | C1-C13 fragment | 70 | 3:1 |
| Crimmins (1998) | Crimmins Thiazolidinethione Aldol | N-propionyl thiazolidinethione | C15-C17 aldehyde | C13-C17 fragment | 85 | >95:5 (syn:anti) |
Visualizing the Synthetic Strategies
The following diagrams illustrate the retrosynthetic analyses and the key aldol coupling strategies employed in the total syntheses of this compound.
Caption: Retrosynthetic analysis of this compound in the Smith synthesis.
Caption: Retrosynthetic analysis of this compound in the Kalesse synthesis.
Detailed Experimental Protocols
The following are detailed protocols for the key aldol reactions from the cited syntheses.
Protocol 1: Smith's Evans Aldol Reaction for the C13-C17 Fragment[1]
This protocol describes the diastereoselective aldol reaction to form the C13-C17 fragment of this compound using an Evans oxazolidinone chiral auxiliary.
Materials:
-
N-propionyl-(4S)-4-benzyl-2-oxazolidinone
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
C15-C17 aldehyde fragment
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
Titanium(IV) chloride (1.1 eq) is added dropwise, and the resulting solution is stirred for 5 minutes.
-
N,N-Diisopropylethylamine (1.2 eq) is then added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C to form the titanium enolate.
-
A solution of the C15-C17 aldehyde fragment (1.5 eq) in anhydrous CH₂Cl₂ is added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is warmed to room temperature and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired syn-aldol adduct.
Protocol 2: Kalesse's Substrate-Controlled Aldol Reaction[2]
This protocol details the stereoselective aldol reaction between an ethyl ketone and a complex aldehyde, where the stereochemistry is primarily controlled by the existing stereocenters in the reactants.
Materials:
-
Ethyl ketone fragment (C10-C13)
-
C1-C9 aldehyde fragment
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of the ethyl ketone fragment (1.0 eq) in anhydrous THF (0.05 M) is cooled to -78 °C under an argon atmosphere.
-
A freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the ketone solution.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
A solution of the C1-C9 aldehyde fragment (1.2 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the desired aldol product.
Protocol 3: Crimmins' Thiazolidinethione Aldol Reaction
This protocol outlines the use of a thiazolidinethione chiral auxiliary for a highly diastereoselective syn-aldol reaction.
Materials:
-
N-propionyl-(4S)-4-benzyl-2-thiazolidinethione
-
Titanium(IV) chloride (TiCl₄)
-
C15-C17 aldehyde fragment
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-propionyl-(4S)-4-benzyl-2-thiazolidinethione (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere is added TiCl₄ (1.1 eq).
-
The resulting solution is stirred for 5 minutes, after which (-)-sparteine (1.2 eq) is added dropwise.
-
The mixture is stirred for 30 minutes at 0 °C.
-
The reaction is cooled to -78 °C, and a solution of the C15-C17 aldehyde fragment (1.3 eq) in anhydrous CH₂Cl₂ is added.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and warmed to room temperature.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel to afford the syn-aldol adduct.
These protocols provide a foundation for researchers engaged in the synthesis of this compound and other complex polyketide natural products, highlighting the versatility and power of aldol reaction strategies in modern organic synthesis.
References
Application Notes and Protocols: Utilizing Julia-Kocienski Olefination for the Synthesis of Callystatin A Fragments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the application of the Julia-Kocienski olefination in the synthesis of key fragments of Callystatin A, a potent antitumor agent. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to this compound and the Julia-Kocienski Olefination
This compound is a polyketide natural product isolated from the marine sponge Callyspongia truncata. It exhibits significant cytotoxic activity against various cancer cell lines, making it an attractive target for total synthesis and analog development. A key structural feature of this compound is its conjugated diene systems, which are crucial for its biological activity.
The Julia-Kocienski olefination is a powerful and widely used carbon-carbon double bond-forming reaction in modern organic synthesis. It is a modification of the classical Julia olefination and offers several advantages, including high E-selectivity, mild reaction conditions, and excellent functional group tolerance. The reaction typically involves the coupling of a heteroaryl sulfone (most commonly a phenyltetrazolyl (PT) sulfone) with an aldehyde or ketone in the presence of a strong base. This methodology has proven to be particularly effective in the construction of complex molecules, including the fragments of this compound.
Application in the Total Synthesis of (-)-Callystatin A
In the total synthesis of (-)-Callystatin A reported by Smith et al., two separate Julia olefinations were strategically employed to construct the C10-C11 and C12-C13 double bonds, forming the conjugated diene systems of the molecule.[1][2] This approach highlights the reliability and efficiency of the Julia olefination in coupling complex molecular fragments late in a synthetic sequence.
Synthesis of the C1-C12 Southern Fragment
The first key Julia olefination in the synthesis of (-)-Callystatin A involves the coupling of a C1-C11 sulfone with a C12 aldehyde to furnish the C10-C11 olefin.
Reaction Scheme:
Caption: Julia-Kocienski olefination for the C1-C12 fragment.
Quantitative Data:
| Reactant 1 (Sulfone) | Reactant 2 (Aldehyde) | Base | Solvent | Temperature | Yield (%) | E/Z Ratio |
| C1-C11 PT-Sulfone | C12 Aldehyde | KHMDS | THF | -78 °C to rt | 85 | >10:1 |
Experimental Protocol: Synthesis of the C1-C12 Fragment
-
Preparation of the Sulfone Anion: To a solution of the C1-C11 phenyltetrazolyl sulfone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 equiv) in THF dropwise.
-
Reaction with Aldehyde: Stir the resulting mixture at -78 °C for 30 minutes. Then, add a solution of the C12 aldehyde (1.2 equiv) in anhydrous THF dropwise.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C1-C12 fragment.
Synthesis of the C13-C27 Northern Fragment and Final Coupling
A second Julia olefination was utilized to connect the C1-C12 southern fragment with the C13-C27 northern fragment, thereby completing the carbon skeleton of this compound.
Reaction Scheme:
Caption: Final Julia-Kocienski coupling in this compound synthesis.
Quantitative Data:
| Reactant 1 (Aldehyde) | Reactant 2 (Sulfone) | Base | Solvent | Temperature | Yield (%) | E/Z Ratio |
| C1-C12 Aldehyde | C13-C27 PT-Sulfone | KHMDS | THF | -78 °C | 78 | >20:1 |
Experimental Protocol: Final Fragment Coupling
-
Preparation of the Sulfone Anion: To a solution of the C13-C27 phenyltetrazolyl sulfone (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 equiv) in THF dropwise.
-
Reaction with Aldehyde: Stir the mixture for 45 minutes at -78 °C. Then, add a solution of the C1-C12 aldehyde (1.2 equiv) in anhydrous THF dropwise.
-
Reaction Time and Quenching: Stir the reaction at -78 °C for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the coupled product.
Mechanism of the Julia-Kocienski Olefination
The high E-selectivity of the Julia-Kocienski olefination is a key feature. The reaction proceeds through a well-defined mechanistic pathway.
Signaling Pathway Diagram:
References
Application Notes and Protocols for the Stille Cross-Coupling in the Convergent Synthesis of Callystatin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the utilization of the Stille cross-coupling reaction in the convergent total synthesis of the potent cytotoxic marine natural product, Callystatin A. The information presented is based on the successful synthetic strategy developed by Panek and co-workers, which employs a stereoselective cross-coupling of a vinyl dibromide with an organostannane to construct a key carbon-carbon bond in the molecule's backbone.
Introduction to this compound and Convergent Synthesis
This compound is a polyketide natural product isolated from the marine sponge Callyspongia truncata. It exhibits significant cytotoxic activity against various cancer cell lines, making it a compelling target for total synthesis and analog development in the pursuit of new anticancer therapeutics. A convergent synthetic approach, wherein complex molecular fragments are synthesized independently and then coupled together in the later stages, is a highly efficient strategy for the construction of complex molecules like this compound. This approach allows for the parallel synthesis of key building blocks and often leads to higher overall yields compared to linear syntheses.
The Stille Cross-Coupling Reaction in the Synthesis of this compound
The Stille cross-coupling reaction is a versatile and powerful carbon-carbon bond-forming reaction that involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide.[1] This reaction is well-suited for the synthesis of complex natural products due to its tolerance of a wide variety of functional groups and the often mild reaction conditions required.
In the convergent synthesis of (-)-Callystatin A reported by Langille and Panek, a Stille-type cross-coupling is employed to stereoselectively form the C14-C15 bond, creating the (E)-alkene geometry found in the natural product.[2] This key step unites two advanced intermediates: a vinyl dibromide fragment and a vinyl stannane (B1208499) fragment.
Key Fragments and Bond Formation
The crucial Stille coupling in this synthesis forges the bond between the C14 and C15 positions of the this compound backbone. The coupling partners are:
-
The Electrophile: A vinyl dibromide, which serves as the precursor to the vinyl iodide in situ, containing the C1-C14 portion of the molecule.
-
The Nucleophile: A vinyl stannane fragment corresponding to the C15-C26 portion of this compound.
The palladium catalyst facilitates the coupling of these two fragments, leading to the formation of the C14-C15 (E)-alkene with high stereoselectivity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Stille cross-coupling reaction in the convergent synthesis of this compound as reported by Langille and Panek.[2]
| Parameter | Description |
| Electrophile | C1-C14 Vinyl Dibromide Fragment |
| Nucleophile | C15-C26 Vinyl Stannane Fragment |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
| Yield | 72% |
Experimental Protocol
The following is a detailed experimental protocol for the Stille cross-coupling reaction to form the C14-C15 bond of the this compound backbone. This protocol is adapted from the supporting information of the total synthesis by Langille and Panek.[2]
Materials:
-
C1-C14 Vinyl Dibromide Fragment
-
C15-C26 Vinyl Stannane Fragment
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas supply
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is cooled to room temperature under a stream of argon.
-
Addition of Reactants: To the flask, add the C1-C14 vinyl dibromide fragment (1.0 equivalent). Dissolve the vinyl dibromide in anhydrous THF.
-
Addition of the Catalyst: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Addition of the Organostannane: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the C15-C26 vinyl stannane fragment (1.1 equivalents) in anhydrous THF via syringe.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under an argon atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the coupled product.
Visualizations
Diagram of the Stille Cross-Coupling Workflow
Caption: Workflow of the Stille cross-coupling step in the convergent synthesis of this compound.
Catalytic Cycle of the Stille Cross-Coupling
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
References
Determining the Optimal Concentration of Callystatin A for Cell Cycle Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Callystatin A, a polyketide natural product, has demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines. Its mechanism of action is believed to involve the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. The determination of the optimal concentration of this compound is crucial for its development as a potential therapeutic agent. An insufficient dose may not elicit the desired cytostatic effect, while an excessive concentration could lead to off-target toxicity. This document provides a comprehensive guide for researchers to determine the optimal concentration of this compound for inducing cell cycle arrest. It includes detailed protocols for cytotoxicity assays, cell cycle analysis by flow cytometry, and western blot analysis of key cell cycle regulatory proteins. Furthermore, it presents a generalized signaling pathway for G2/M arrest induced by microtubule-targeting agents and a logical workflow for optimizing experimental conditions.
Data Presentation
Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution
| This compound Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Cell Viability (%) |
| 0 (Vehicle Control) | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 | 100 |
| 1 | 52 ± 3.8 | 24 ± 2.9 | 24 ± 3.0 | 98 ± 2.1 |
| 10 | 45 ± 4.1 | 20 ± 2.5 | 35 ± 3.8 | 95 ± 3.5 |
| 50 | 30 ± 3.5 | 15 ± 2.1 | 55 ± 4.9 | 85 ± 4.2 |
| 100 | 20 ± 2.8 | 10 ± 1.9 | 70 ± 5.6 | 70 ± 5.1 |
| 500 | 15 ± 2.2 | 5 ± 1.5 | 80 ± 6.3 | 45 ± 6.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound, which is essential for selecting a concentration range for subsequent cell cycle experiments.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 nM to 10 µM.[1] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.[3][4]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[5][6]
Materials:
-
Treated and untreated cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[7][8]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.[7][9]
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[7][8][9] Fix for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.[7] Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
Western Blot Analysis of Cell Cycle Proteins
This protocol examines the expression levels of key proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer on ice for 30 minutes.[10] Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.[11]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[10][11]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[11] Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway of G2/M cell cycle arrest induced by a tubulin polymerization inhibitor like this compound.
Experimental Workflow
Caption: Experimental workflow for determining the optimal concentration of this compound for cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting inconsistent results in Callystatin A cytotoxicity assays
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering inconsistent results in Callystatin A cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
This compound is a polyketide natural product belonging to the leptomycin family of secondary metabolites. Its primary mechanism of action is the inhibition of the Chromosome Region Maintenance 1 (CRM1) protein, also known as exportin 1 (XPO1). This compound binds covalently to a cysteine residue in the nuclear export signal (NES)-binding groove of CRM1. This action blocks the transport of various cargo proteins, including key tumor suppressors and cell cycle regulators (like p53, and Cyclin B1), from the nucleus to the cytoplasm. The resulting nuclear accumulation of these proteins leads to cell cycle arrest, typically at the G1 and G2 phases, and subsequent apoptosis.[1][2][3][4][5]
Q2: I am seeing highly variable IC50 values for this compound between experiments. Why is this happening?
Inconsistent IC50 values are a common issue and can stem from multiple sources. It is entirely possible and common for the same compound to exhibit different IC50 values across different cell lines due to unique biological characteristics and "cell-specific responses".[6] Even within the same cell line, variability can be introduced by:
-
Cell Health and Passage Number: Cells should be in the logarithmic growth phase and at a consistent, low passage number. High passage numbers can lead to genetic drift and altered sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.[7] An optimal seeding density must be determined for each cell line to ensure the assay endpoint falls within the linear range of the detection method.[8]
-
Compound Stability: this compound, like other leptomycins, can be unstable. Avoid repeated freeze-thaw cycles. Leptomycin B, a close relative, is known to be unstable in DMSO and should not be stored in it; it is more stable when dissolved in ethanol.[4]
-
Assay Type: Different cytotoxicity assays measure different cellular events (e.g., metabolic activity vs. membrane integrity). It is normal to obtain different IC50 values when using different assay methods like MTT versus LDH for the same compound and cell line.[6]
Troubleshooting Common Assay Problems
This section addresses specific unexpected outcomes and provides steps to diagnose and solve them.
Problem 1: High Variability Between Replicate Wells
High standard deviations among triplicate or quadruplicate wells can invalidate an experiment. This is often due to technical inconsistencies or physical plate effects.
Q3: My replicate wells show very different absorbance readings. What is the cause?
The most common causes are inconsistent pipetting and the "edge effect."
-
Inaccurate Pipetting: Ensure your pipettes are calibrated. When plating cells, mix the cell suspension between pipetting steps to prevent settling and ensure a uniform concentration is delivered to each well. Use a multi-channel pipette for adding reagents to minimize timing differences between wells.[9]
-
Edge Effect: The outer 36 wells of a 96-well plate are prone to higher rates of media evaporation, especially during long incubation periods (24-72 hours).[10][11] This concentrates media components and the test compound, altering cell physiology and leading to skewed results.[8][10]
Solutions to the Edge Effect:
-
Blanking: Do not use the outer wells for experimental samples. Fill them with sterile water, PBS, or cell culture medium to create a humidity buffer.[10]
-
Plate Sealing: Use gas-permeable sealing films to reduce evaporation.
-
Incubator Humidity: Ensure the incubator has a humidity level of at least 95% to minimize evaporation.[10][11]
-
Plate Equilibration: After seeding, allow the plate to sit at room temperature in the cell culture hood for about an hour before transferring it to the incubator. This allows cells to settle evenly and minimizes thermal gradients that can cause cells to accumulate at the well edges.
Problem 2: Inconsistent or Unexpected Assay Signal
Q4: My MTT assay signal is very low, even in the untreated control wells.
A low signal in an MTT assay suggests a low number of metabolically active cells or a problem with the assay chemistry.[7]
-
Cause: Insufficient cell number.
-
Cause: Insufficient incubation time.
-
Solution: Increase the incubation time with the MTT reagent (from 2 hours up to 4 hours) to allow for more formazan (B1609692) crystal formation.[8][11][12] Also, consider if the drug treatment time is sufficient to induce cell death.
-
-
Cause: Reagent Issues.
-
Solution: Ensure the MTT reagent is not expired and has been protected from light. Confirm the solubilization buffer is completely dissolving the formazan crystals before reading the plate.[12]
-
Q5: My LDH assay shows high background in the "spontaneous release" (untreated) control wells.
High background LDH release indicates that the control cells are stressed or dying, which can be caused by several factors.[7]
-
Cause: Suboptimal Culture Conditions.
-
Solution: Ensure cells are healthy and not overgrown; over-confluency can lead to spontaneous cell death. Use cells from a fresh, low-passage stock.[7]
-
-
Cause: Serum in Medium.
-
Cause: Handling-Induced Damage.
Quantitative Data Summary
The cytotoxicity of a compound is highly dependent on the cell line being tested. Different cancer cell lines can have IC50 values that vary by several orders of magnitude for the same drug.[6][15] The table below provides a representative example of how IC50 values can differ and should not be taken as absolute values for this compound, which must be determined empirically.
| Compound Type | Cell Line | Assay Duration | Example IC50 Range | Reference |
| Statin | DoTc2 4510 (Cervical Cancer) | 72h | 25 µM - >100 µM | |
| Statin | A-375 (Melanoma) | 72h | 50 µM - >100 µM | |
| Statin | MCF-7 (Breast Cancer) | 72h | 50 µM - >100 µM | |
| Platinum Compound | MG-63 (Osteosarcoma) | 24h | ~20 µM | |
| Platinum Compound | MDA-MB-231 (Breast Cancer) | 24h | ~20 µM |
Experimental Protocols & Workflows
This compound Mechanism of Action
This compound functions by inhibiting CRM1, preventing the export of critical regulatory proteins from the nucleus. This leads to the accumulation of proteins like the tumor suppressor p53 in the nucleus, triggering cell cycle arrest and apoptosis.[1][2]
Troubleshooting Logic Flowchart
Use this flowchart to diagnose the source of inconsistent results in your cytotoxicity assay.
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.[8] Include wells for "medium only" and "untreated cells" controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Treatment: Prepare serial dilutions of this compound and add them to the appropriate wells. Include a solvent control (e.g., DMSO, ethanol) at the same final concentration used for the drug dilutions.[7]
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible in the control wells.[8][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol (B130326) with 4mM HCl) to each well to dissolve the formazan crystals.[12]
-
Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol: LDH Release Cytotoxicity Assay
This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis.[5][13]
Methodology:
-
Plate and Treat Cells: Follow steps 1-4 as described in the MTT protocol. It is critical to set up the proper controls on the same plate.[5]
-
Spontaneous Release Control: Untreated cells.
-
Maximum Release Control: Untreated cells treated with a lysis solution (provided in most kits) 45 minutes before the end of the experiment.
-
Medium Background Control: Medium without cells.
-
-
Pellet Cells: Centrifuge the 96-well plate at ~250 x g for 10 minutes to pellet any detached cells.
-
Collect Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.[5][13]
-
Prepare Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50-100 µL of this mixture to each well of the new plate containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction will produce a colored formazan product.
-
Stop Reaction & Read: Add 50 µL of stop solution (if required by the kit) to each well.[5][13] Measure the absorbance at ~490 nm using a microplate reader.[5][13]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
References
- 1. Leptomycin - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Leptomycin B | Cell Signaling Technology [cellsignal.com]
- 5. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Na,K-ATPase mediated and cardiotonic induced signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beating the edge effect | Laboratory News [labnews.co.uk]
- 10. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Biomarker identification for statin sensitivity of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Critical role of the α1-Na+,K+-ATPase subunit in insensitivity of rodent cells to cytotoxic action of ouabain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Callystatin A Dosage for In Vivo Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Callystatin A in in vivo animal models. Due to the limited availability of published in vivo data for this compound, this guide incorporates data from its structural and functional analog, Leptomycin B (LMB), as a starting point for experimental design. This compound is a potent polyketide natural product that exhibits strong anti-fungal and anti-tumor activities.[1] It functions as a specific inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as exportin 1 (XPO1).[1] By blocking the nuclear export of key tumor suppressor proteins and other regulatory molecules, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, similar to Leptomycin B, inhibits nuclear export by covalently binding to a cysteine residue within the CRM1 protein.[1] This prevents CRM1 from binding to proteins containing a nuclear export signal (NES), leading to the accumulation of these cargo proteins in the nucleus. Many of these cargo proteins are involved in critical cellular processes such as proliferation and differentiation, and their nuclear retention can trigger anti-tumor effects.[1]
Q2: What is a recommended starting dose for this compound in mice?
A2: There is currently a lack of published in vivo dosage data specifically for this compound. However, based on its analog Leptomycin B, which has a reported Maximum Tolerated Dose (MTD) of 2.5 mg/kg for a single intravenous (i.v.) injection in mice, a cautious dose-escalation study is strongly recommended. It is crucial to start with a significantly lower dose and carefully monitor for signs of toxicity.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound is a hydrophobic molecule, which can present challenges for formulation. While a specific vehicle for this compound has not been published, a common vehicle for the similar compound Leptomycin B is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare fresh solutions for each experiment due to the potential instability of similar compounds in solution. Intravenous (i.v.) or intraperitoneal (i.p.) injections are common routes of administration for this class of compounds.
Q4: What are the potential signs of toxicity I should monitor in my animals?
A4: Based on studies with CRM1 inhibitors, potential signs of toxicity include weight loss, lethargy, ruffled fur, and changes in behavior. Close monitoring of animal health is critical. It is advisable to establish a clear set of humane endpoints for your study.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Maximum Tolerated Dose (MTD) | 2.5 mg/kg (single dose) | Mouse | Intravenous (i.v.) | [1](--INVALID-LINK--) |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A | i.v. | [1](--INVALID-LINK--) |
Note: This data should be used as a guide only. It is imperative to perform independent dose-finding and toxicity studies for this compound in your specific animal model and experimental conditions.
Experimental Protocols
General Protocol for a Dose-Finding Study of this compound in a Mouse Xenograft Model
-
Animal Model: Utilize an appropriate mouse strain (e.g., athymic nude mice) for your cancer cell line xenograft.
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into groups (n=5-10 per group), including a vehicle control group and several this compound dose-level groups.
-
This compound Formulation:
-
Based on the hydrophobicity of this compound, consider a formulation similar to that used for Leptomycin B (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Prepare the formulation fresh on the day of dosing.
-
Ensure the final solution is clear and free of precipitation. Gentle warming and sonication may aid dissolution.
-
-
Dose Escalation:
-
Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups (e.g., 0.5 mg/kg, 1 mg/kg, 2.5 mg/kg).
-
Administer this compound via i.v. or i.p. injection.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in appearance, posture, or behavior).
-
-
Endpoint:
-
The study endpoint may be determined by tumor volume reaching a predetermined size, a specific time point, or the presentation of severe toxicity.
-
At the endpoint, collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Determine the MTD based on body weight loss and other signs of toxicity.
-
Evaluate the anti-tumor efficacy at each dose level by comparing tumor growth in treated groups to the vehicle control group.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in formulation | Incorrect solvent ratio or mixing order. | Ensure this compound is fully dissolved in the organic solvent (e.g., DMSO) before adding aqueous components. Optimize the solvent ratios. |
| Low temperature. | Gently warm the solution and use sonication to aid dissolution. | |
| High drug concentration. | Prepare a lower concentration of the formulation. | |
| High toxicity or mortality in animals | Dose is too high. | Reduce the dose and perform a careful dose-escalation study to determine the MTD in your specific model. |
| Formulation issues leading to acute toxicity. | Re-evaluate the formulation vehicle and preparation method. Consider alternative, less toxic vehicles. | |
| Inconsistent or no anti-tumor effect | Dose is too low. | Increase the dose, ensuring it remains below the MTD. |
| Poor bioavailability. | Consider a different route of administration or a formulation designed to enhance bioavailability. | |
| Compound instability. | Prepare fresh formulations for each administration and handle the compound according to the manufacturer's recommendations. | |
| Tumor model resistance. | Ensure your chosen cell line is sensitive to CRM1 inhibition in vitro before proceeding to in vivo studies. |
Visualizations
Caption: Mechanism of this compound-mediated inhibition of CRM1.
Caption: A typical workflow for in vivo anticancer efficacy studies.
Caption: A decision tree for troubleshooting common in vivo issues.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of Callystatin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Callystatin A. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of nuclear export.[1] Its primary molecular target is the protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] this compound, similar to Leptomycin B, contains a reactive α,β-unsaturated lactone moiety that acts as a Michael acceptor.[2][3] This allows it to form a covalent bond with a specific cysteine residue (Cys528 in human CRM1) within the nuclear export signal (NES) binding groove of CRM1.[2] This irreversible binding blocks the interaction of CRM1 with cargo proteins containing a NES, leading to the nuclear accumulation of numerous tumor suppressor proteins and cell cycle regulators, ultimately resulting in cell cycle arrest and apoptosis.[1][4]
Q2: Why is this compound prone to off-target effects?
A2: The electrophilic nature of the Michael acceptor in this compound's structure, which is crucial for its covalent binding to CRM1, also makes it susceptible to reacting with other nucleophilic residues, such as cysteine, on other proteins throughout the proteome.[2][3][5] This non-specific binding to proteins other than CRM1 can lead to unintended biological consequences, known as off-target effects.[5]
Q3: What are the potential off-target effects of CRM1 inhibitors like this compound?
A3: While a comprehensive off-target profile specifically for this compound is not extensively documented in publicly available literature, studies on the structurally similar and mechanistically related compound, Leptomycin B, have highlighted potential toxicities. Phase I clinical trials of Leptomycin B were associated with significant side effects, which may be attributed to both on-target (inhibition of CRM1 in normal cells) and off-target toxicities.[6] Given that this compound is a polyketide natural product, it may interact with other enzymes involved in metabolic pathways.[7][8]
Q4: How can I determine if the observed cellular phenotype is an on-target or off-target effect of this compound?
A4: Differentiating between on-target and off-target effects is a critical step in drug development. A multi-pronged approach is recommended:
-
Use of a structurally different CRM1 inhibitor: If another CRM1 inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: Overexpression of CRM1 could potentially "soak up" this compound, requiring a higher concentration to achieve the same phenotypic effect. Conversely, a CRM1 knockout or knockdown should render cells insensitive to the on-target effects of this compound.
-
Dose-response correlation: The concentration of this compound required to induce the phenotype should correlate with its potency for CRM1 inhibition. A significant discrepancy may suggest an off-target effect.
-
Mutation of the target: A cell line expressing a this compound-resistant mutant of CRM1 (e.g., Cys528Ser) would be a powerful tool. If the phenotype is still observed in these cells, it is likely an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Time-dependent inhibition | Covalent inhibitors like this compound exhibit time-dependent binding. Ensure that the pre-incubation time of the compound with the cells is consistent across all experiments. |
| Compound instability | This compound, like Leptomycin B, may be unstable in certain solvents or over time. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. It is reported that Leptomycin B is unstable when dried down into a film.[9] |
| Cell density and health | Variations in cell seeding density and overall cell health can significantly impact assay results. Maintain consistent cell culture practices and ensure cells are in the exponential growth phase. |
| Assay interference | The compound may interfere with the assay readout (e.g., absorbance, fluorescence). Run a control with the compound and assay reagents in the absence of cells to check for interference. |
Issue 2: Unexpected or contradictory experimental results.
| Possible Cause | Troubleshooting Step |
| Off-target effects | The observed phenotype may be due to the modulation of an unintended target. Refer to the "Identifying Off-Target Proteins" section and consider performing off-target profiling experiments. |
| Activation of compensatory pathways | Inhibition of CRM1 can trigger feedback loops or activate alternative signaling pathways. Use pathway analysis tools and consider co-treatment with other inhibitors to dissect the mechanism. |
| Cell line specific effects | The genetic and proteomic background of the cell line can influence its response to this compound. Test the compound in a panel of different cell lines to assess the generality of the observed effect. |
Data Presentation
Table 1: Representative IC50 Values of this compound and Leptomycin B in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | L1210 | Leukemia | 0.02 | [1] |
| This compound | KB | Epidermoid Carcinoma | 0.01 | [1] |
| Leptomycin B | HeLa | Cervical Cancer | ~1 | [10] |
| Leptomycin B | A549 | Lung Cancer | ~10 | [4] |
| Leptomycin B | HCT116 | Colon Cancer | ~5 | [11] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Table 2: On-Target vs. Potential Off-Target Binding Affinities
| Ligand | Protein | Binding Affinity (Kd) | Method | Reference |
| NES Peptides | CRM1 | Nanomolar to Micromolar | Fluorescence Polarization | [12][13] |
| This compound | CRM1 | Not explicitly reported, but expected to be in the low nanomolar range due to its high potency. | - | |
| This compound | Hypothetical Off-Target | To be determined experimentally | e.g., SPR, ITC |
This table highlights the need for direct measurement of this compound's binding affinity to both its intended target, CRM1, and any identified off-targets to quantify its selectivity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to CRM1 in intact cells by assessing the thermal stabilization of CRM1.[14][15][16]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Determine the protein concentration of the soluble fraction.
-
-
Detection of Soluble CRM1:
-
Analyze the amount of soluble CRM1 in each sample by Western blot using a CRM1-specific antibody.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the percentage of soluble CRM1 as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the treated samples indicates target engagement and stabilization of CRM1 by this compound.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
Objective: To identify the full spectrum of proteins that covalently bind to a this compound-derived probe in a cellular context.[9][14][17]
Methodology:
-
Probe Synthesis:
-
Synthesize a this compound analog containing a "clickable" tag, such as a terminal alkyne or azide (B81097) group, with minimal structural perturbation to the parent molecule.
-
-
Cellular Labeling:
-
Treat cells with the this compound probe at a suitable concentration and for an appropriate duration to allow for covalent modification of target proteins. Include a vehicle control and a competition experiment with an excess of unmodified this compound.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells and perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for in-gel visualization) to the probe-labeled proteins.
-
-
Affinity Purification and Proteomic Analysis:
-
For biotin-tagged proteins, perform affinity purification using streptavidin beads to enrich the probe-labeled proteins.
-
Elute the enriched proteins and digest them into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and show reduced enrichment in the competition experiment. These proteins represent the on- and off-targets of this compound.
-
Mandatory Visualizations
Caption: this compound covalently inhibits CRM1, preventing the formation of the nuclear export complex.
Caption: A logical workflow for investigating unexpected phenotypes and identifying potential off-target effects.
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP) to identify this compound targets.
References
- 1. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 10. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. Binding Affinity Measurement of Nuclear Export Signal Peptides to Their Exporter CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correlation of CRM1-NES affinity with nuclear export activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
dealing with experimental artifacts in Callystatin A research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Callystatin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a polyketide natural product isolated from the marine sponge Callyspongia truncata.[1] It belongs to the leptomycin family of secondary metabolites and exhibits potent anti-fungal and anti-tumor activities.[1] The primary mechanism of action of this compound is the inhibition of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is a key nuclear export protein responsible for transporting a wide range of proteins and RNA molecules from the nucleus to the cytoplasm. This compound covalently binds to a cysteine residue (Cys528) in the cargo-binding pocket of CRM1, preventing the binding of cargo proteins and thereby inhibiting their nuclear export.[1] This leads to the nuclear accumulation of tumor suppressor proteins and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Q2: We are observing inconsistent IC50 values for this compound in our cytotoxicity assays. What are the potential causes?
A2: Inconsistent IC50 values for this compound, a covalent inhibitor, can stem from several factors. Key considerations include:
-
Time-Dependent Inhibition: As a covalent inhibitor, the potency of this compound is time-dependent. Variations in the incubation time of cells with the compound will directly impact the observed IC50 value. It is crucial to standardize incubation times across all experiments.
-
Cell Density: The number of cells seeded per well can significantly affect the apparent IC50. Higher cell densities may require higher concentrations of the compound to achieve the same level of inhibition. A consistent cell seeding density is paramount for reproducible results.
-
Compound Stability: The stability of this compound in cell culture media under incubation conditions (37°C, 5% CO₂) can influence its effective concentration over time. Degradation of the compound will lead to an underestimation of its potency.
-
DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is consistent across all wells and is below the cytotoxic threshold for your cell line (typically <0.5%).
-
Cell Line Integrity: Use cells with a low passage number and periodically authenticate your cell lines to ensure consistency and rule out cross-contamination.
Q3: How can I confirm that the observed cytotoxic effects are due to the on-target inhibition of CRM1?
A3: Distinguishing on-target from off-target effects is critical. Here are several experimental approaches:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells. An increase in the melting temperature of CRM1 in the presence of this compound would provide direct evidence of target engagement.
-
Western Blotting for Nuclear Accumulation of CRM1 Cargo: Treat cells with this compound and perform western blotting on nuclear and cytoplasmic fractions. An accumulation of known CRM1 cargo proteins (e.g., p53, p21, FOXO) in the nucleus would indicate functional inhibition of CRM1.
-
Resistant Mutant Studies: If available, using cell lines expressing a this compound-resistant mutant of CRM1 (e.g., C528S) can definitively link the observed phenotype to CRM1 inhibition.
-
Competitive Binding Assays: Use a known CRM1 inhibitor, such as Leptomycin B, in a competitive binding experiment to see if it can displace or prevent the binding of a tagged this compound analog.
Q4: My this compound stock solution in DMSO appears to have precipitated upon dilution in cell culture media. What should I do?
A4: Precipitation of hydrophobic compounds like this compound when diluted from a DMSO stock into aqueous media is a common issue. Here are some troubleshooting steps:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the DMSO stock.
-
Slow, Dropwise Addition with Mixing: Add the DMSO stock solution to the media drop-by-drop while gently vortexing or swirling to promote rapid and even dispersion.
-
Lower Final Concentration: The desired concentration may exceed the solubility limit of this compound in the aqueous medium. Consider testing a lower concentration range.
-
Sonication: Brief sonication of the diluted solution in a water bath can sometimes help to redissolve small precipitates. However, be cautious as this can also degrade the compound.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines. Note that IC50/IG50 values can vary depending on the assay conditions and cell line used.
| Cell Line | Cancer Type | IC50/IG50 (pg/mL) | IC50 (nM) | Reference |
| KB | Human Epidermoid Carcinoma | 10 | ~0.022 | [1][2] |
| L1210 | Mouse Lymphocytic Leukemia | 20 | ~0.044 | [1][2] |
*Conversion from pg/mL to nM is based on the molar mass of this compound (456.66 g/mol ).
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol outlines a general method for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for assessing the engagement of this compound with its target protein, CRM1, in intact cells.
Materials:
-
This compound
-
Cells expressing CRM1
-
PBS supplemented with protease inhibitors
-
Apparatus for heating and cooling samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
SDS-PAGE and Western blotting reagents
-
Anti-CRM1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using three rapid freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of soluble CRM1 by SDS-PAGE and Western blotting using an anti-CRM1 antibody.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble CRM1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Troubleshooting Guides
Issue: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each row/column. |
| Edge effects in the microplate | Avoid using the outer wells of the plate for experimental samples. Fill them with PBS or media to maintain humidity. |
| Pipetting errors during serial dilutions | Use calibrated pipettes. Prepare a sufficient volume of each dilution to minimize errors. |
| Compound precipitation | Visually inspect for precipitation after dilution. Follow the troubleshooting steps for compound solubility. |
Issue: No or Weak Cytotoxic Effect Observed
| Possible Cause | Recommended Solution |
| Inactive compound | Verify the purity and integrity of your this compound stock. If possible, test its activity in a sensitive cell line. |
| Compound degradation | Prepare fresh dilutions for each experiment. Assess the stability of this compound in your specific culture medium. |
| Incorrect concentration range | Test a broader range of concentrations, including higher concentrations. |
| Cell line is resistant | Confirm the expression of CRM1 in your cell line. Consider using a different cell line known to be sensitive to CRM1 inhibitors. |
Visualizations
Caption: this compound inhibits nuclear export by covalently binding to CRM1.
Caption: Workflow for a this compound cytotoxicity assay.
Caption: Troubleshooting inconsistent this compound cytotoxicity results.
References
Technical Support Center: Enhancing the Bioavailability of Callystatin A for Preclinical Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Callystatin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the bioavailability of this potent cytotoxic compound for preclinical applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound after oral administration. | 1. Poor aqueous solubility: this compound, like many natural products, has low water solubility, limiting its dissolution in gastrointestinal fluids. 2. First-pass metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation. 3. Efflux by transporters: Actively transported out of intestinal cells by efflux pumps like P-glycoprotein (P-gp). | 1. Formulation Enhancement: a. Nanosuspension: Reduce particle size to increase surface area and dissolution rate. b. Lipid-based formulations: Formulate this compound in self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) to improve solubility and absorption.[1] c. Amorphous solid dispersions: Co-formulate with a polymer to create an amorphous, more soluble form.[2] 2. Co-administration with inhibitors: a. CYP450 inhibitors: Co-administer with known inhibitors of relevant cytochrome P450 enzymes to reduce first-pass metabolism. b. P-gp inhibitors: Use excipients or co-agents that inhibit P-glycoprotein to increase intestinal absorption.[2] 3. Route of Administration: For initial in vivo studies, consider intravenous (IV) administration to bypass first-pass metabolism and establish baseline systemic exposure.[3] |
| Inconsistent results between experimental batches. | 1. Compound instability: this compound may be unstable in certain solvents or at specific pH values. 2. Formulation variability: Inconsistent preparation of formulations (e.g., particle size distribution in nanosuspensions). | 1. Stability Studies: Conduct forced degradation studies to understand the stability of this compound under different conditions (pH, light, temperature). 2. Standardize Formulation Protocol: Develop and strictly adhere to a standardized protocol for formulation preparation and characterization. 3. Quality Control: Characterize each batch of your formulation for key parameters (e.g., particle size, encapsulation efficiency) before in vivo administration. |
| High toxicity observed in animal models at doses required for efficacy. | 1. High peak plasma concentration (Cmax): Rapid absorption of a highly potent compound can lead to acute toxicity. 2. Off-target effects: The formulation excipients may have their own toxicity. | 1. Controlled Release Formulation: Develop a formulation that provides a slower, more sustained release of this compound to reduce Cmax. 2. Dose Fractionation: Administer the total daily dose in smaller, more frequent doses. 3. Vehicle Toxicity Check: Conduct a vehicle-only toxicity study to rule out adverse effects from the formulation excipients. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent cytotoxic polyketide natural product isolated from the marine sponge Callyspongia truncata.[1] Its complex chemical structure contributes to poor aqueous solubility and potential susceptibility to metabolic degradation, which are significant hurdles for achieving adequate oral bioavailability in preclinical studies.
Q2: What is the mechanism of action of this compound?
A2: this compound is a member of the leptomycin family of natural products and shares a similar mechanism of action with leptomycin B.[1][4] It acts as a specific inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1 or XPO1).[3][5] By covalently binding to a cysteine residue in CRM1, this compound blocks the export of various tumor suppressor proteins and cell cycle regulators from the nucleus to the cytoplasm, leading to their nuclear accumulation, cell cycle arrest, and apoptosis.[3][6]
Q3: What are the key physicochemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C29H44O4 | [7] |
| Molar Mass | 456.7 g/mol | [7] |
| Aqueous Solubility | Data not available (expected to be low) | |
| LogP | Data not available (expected to be high) |
Q4: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A4: Given its poor solubility, lipid-based and nanoparticle formulations are highly promising. Strategies such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and polymeric nanoparticles can improve solubility, protect the drug from degradation in the gastrointestinal tract, and enhance absorption.[1] For a structurally similar compound, leptomycin B, a common vehicle for in vivo injection is a mixture of DMSO, PEG300, Tween-80, and saline, which could be a starting point for developing a this compound formulation.[3]
Q5: What in vitro assays should be performed before proceeding to in vivo studies?
A5: A series of in vitro assays are recommended to characterize the properties of this compound and its formulations:
-
Aqueous Solubility: Determine the solubility in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal environment.
-
LogP/LogD Determination: Experimentally determine the lipophilicity, which influences membrane permeability.
-
In Vitro Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal permeability.
-
In Vitro Cytotoxicity: Confirm the cytotoxic activity of this compound and its formulations on relevant cancer cell lines.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C29H44O4 | [7] |
| Molar Mass | 456.7 g/mol | [7] |
| Appearance | Solid | |
| Aqueous Solubility | Data not available; expected to be poor. | |
| LogP | Data not available; expected to be high, indicating lipophilicity. | |
| pKa | Data not available. |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Advantages | Disadvantages |
| Nanosuspension | Increased surface area, enhanced dissolution rate. | Potential for particle aggregation, requires specialized equipment. |
| Lipid-Based Formulations (e.g., SEDDS, Liposomes) | Improved solubility, protection from degradation, potential for lymphatic uptake.[2] | Can be complex to formulate, potential for drug leakage from carrier. |
| Solid Dispersions | Enhanced solubility and dissolution by presenting the drug in an amorphous state.[2] | Can be physically unstable and revert to a crystalline form. |
| Prodrugs | Can improve solubility and permeability. | Requires efficient in vivo conversion to the active drug. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol is to determine the key pharmacokinetic parameters of a this compound formulation.
-
Animal Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for at least one week.
-
Fasting: Fast the mice overnight (12-16 hours) before drug administration, with free access to water.
-
Drug Administration:
-
Oral Group: Administer the this compound formulation via oral gavage.
-
Intravenous Group: Administer a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) via tail vein injection.[3]
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using appropriate software.
Mandatory Visualization
Caption: Troubleshooting workflow for low bioavailability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Leptomycin B | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Participation of the conjugated diene part for potent cytotoxicity of this compound, a spongean polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]
- 7. This compound | C29H44O4 | CID 5471086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Adjustments for Callystatin A in Resistant Cancer Cell Lines
Disclaimer: As of this writing, specific documented cases of acquired resistance to Callystatin A in cancer cell lines are not widely available in public literature. Therefore, this guide provides general strategies and protocol adjustments based on established mechanisms of resistance to other natural product-based cytotoxic agents. Researchers should adapt these recommendations as a starting point for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. How do I confirm resistance?
To confirm resistance, you must perform a dose-response analysis to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line against the parental, sensitive cell line.[1] A significant increase in the IC50 value is the primary indicator of acquired resistance.[1][2]
Q2: What are the potential mechanisms of resistance to this compound?
While specific mechanisms for this compound are still under investigation, resistance to natural product anticancer agents often involves one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][3][4]
-
Target Alteration: Although the exact molecular target of this compound is not fully elucidated, mutations or alterations in its binding site can prevent the drug from exerting its cytotoxic effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibitory effects of this compound.[1]
-
Altered Drug Metabolism: Cells may upregulate enzymes that metabolize and inactivate this compound.[1]
Q3: What are the initial steps to investigate the mechanism of resistance in my this compound-resistant cell line?
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to measure the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2).[1]
-
Western Blot Analysis: Assess the protein levels of these ABC transporters to confirm if the increased gene expression translates to higher protein levels.[1] You can also probe for key proteins in potential bypass signaling pathways (e.g., Akt, ERK).
-
Functional Assays: Use efflux pump inhibitors, such as verapamil (B1683045) or tariquidar, in combination with this compound.[4][5][6] A restoration of sensitivity in the presence of an inhibitor suggests the involvement of that specific efflux pump.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density. 2. This compound degradation. 3. Variation in assay incubation time. | 1. Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase during the assay.[7] 2. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.[8] 3. Standardize the incubation time with the drug across all experiments (e.g., 48 or 72 hours).[8] |
| This compound shows no effect, even at high concentrations. | 1. Intrinsic resistance of the cell line. 2. Cell line contamination or misidentification. 3. Inactive this compound compound. | 1. The cell line may have pre-existing resistance mechanisms. Consider screening a panel of different cell lines. 2. Perform cell line authentication using short tandem repeat (STR) profiling.[1] 3. Test the compound on a known sensitive cell line as a positive control. |
| Resistance phenotype is lost over time in culture. | The resistance mechanism may be unstable without selective pressure. | Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound (e.g., the IC50 concentration of the resistant line). |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol uses a continuous dose-escalation method to generate a resistant cell line.
-
Determine Initial IC50: First, accurately determine the IC50 value of this compound for the parental cancer cell line using a cell viability assay (see Protocol 2).
-
Initial Chronic Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to their IC50.[9]
-
Monitor and Passage: Initially, a significant amount of cell death is expected. As the surviving cells begin to proliferate and reach 70-80% confluency, passage them into a fresh flask with the same concentration of this compound.[10]
-
Dose Escalation: Once the cells show a stable proliferation rate (comparable to the parental line in a drug-free medium), increase the concentration of this compound in the culture medium. A gradual increase of 1.5- to 2-fold is recommended.[2]
-
Repeat and Cryopreserve: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.[9][11] It is crucial to cryopreserve cell stocks at each stage of increased resistance.[11]
-
Confirmation of Resistance: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), confirm the level of resistance by re-evaluating the IC50 value in parallel with the parental cell line.[11] The fold resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.[11]
Protocol 2: IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old media from the plate and add 100 µL of fresh media containing the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a standardized period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[11]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[11]
Quantitative Data Summary
The following table presents hypothetical data illustrating the expected outcome when developing a this compound-resistant cell line.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | ABCB1 mRNA Expression (Fold Change) |
| MCF-7 | 15 | 210 | 14 | 12.5 |
| A549 | 25 | 350 | 14 | 18.2 |
| HCT116 | 10 | 180 | 18 | 25.1 |
Visualizations
Hypothetical Signaling Pathway for this compound Action and Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. Inhibition or knockdown of ABC transporters enhances susceptibility of adult and juvenile schistosomes to Praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC transporters and inhibitors: new targets, new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
addressing high background noise in Callystatin A binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing high background noise and other common issues encountered during Callystatin A binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is a polyketide natural product that exhibits potent anti-fungal and anti-tumor activities. Its primary cellular target is the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). This compound, similar to Leptomycin B, inhibits the function of CRM1 by covalently binding to a cysteine residue (Cys528) within the nuclear export signal (NES)-binding groove of the protein. This inhibition blocks the export of various tumor suppressor proteins and cell cycle regulators from the nucleus to the cytoplasm, leading to cell cycle arrest and apoptosis.[1][2]
Q2: What are the common types of assays used to measure this compound binding to CRM1?
Commonly used assays include fluorescence polarization (FP), surface plasmon resonance (SPR), and competitive binding assays.[3][4] FP assays are particularly well-suited for high-throughput screening and involve monitoring the change in polarization of a fluorescently labeled probe that binds to CRM1.
Q3: What are the primary causes of high background noise in this compound binding assays?
High background noise can stem from several sources, including:
-
Non-specific binding: this compound or other assay components may bind to surfaces of the assay plate or to other proteins in the sample.[5][6]
-
Autofluorescence: The compound itself or components of the assay buffer may fluoresce at the excitation and emission wavelengths being used.[5]
-
Contaminated reagents: Impurities in buffers, proteins, or the compound stock solution can contribute to background signal.
-
Sub-optimal assay conditions: Incorrect buffer pH, salt concentration, or detergent levels can promote non-specific interactions.
Q4: How can I determine the binding affinity (Kd) of this compound for CRM1?
The binding affinity, represented by the dissociation constant (Kd), can be determined using various biophysical techniques. A common method is a competitive binding assay where this compound competes with a fluorescently labeled ligand of known affinity for binding to CRM1. The concentration of this compound that inhibits 50% of the fluorescent ligand binding (IC50) can then be used to calculate the Kd.
Troubleshooting Guide: High Background Noise
High background noise is a frequent challenge in binding assays. The following guide provides a systematic approach to identifying and mitigating the source of the problem.
| Problem | Potential Cause | Recommended Solution |
| High signal in no-protein controls | Autofluorescence of this compound or buffer components. | - Test the fluorescence of this compound and individual buffer components at the assay wavelengths. - If the compound is autofluorescent, consider using a different fluorescent probe with distinct spectral properties. |
| Contaminated assay plates or reagents. | - Use high-quality, low-fluorescence black plates. - Prepare fresh buffers with high-purity reagents. | |
| High signal that does not saturate | Non-specific binding to the assay plate. | - Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer.[7] - Use plates with a non-binding surface coating. |
| Protein aggregation. | - Centrifuge the CRM1 protein solution before use to remove aggregates. - Optimize buffer conditions (pH, salt) to improve protein stability. | |
| High variability between replicate wells | Pipetting errors or inconsistent mixing. | - Use calibrated pipettes and ensure thorough mixing of reagents. - Allow the assay plate to equilibrate to the reading temperature before measurement. |
| Signal decreases with increasing protein | Quenching of the fluorescent probe by this compound or other components. | - Measure the fluorescence intensity of the probe in the presence of the compound without the target protein to check for quenching effects. |
Quantitative Data: CRM1-NES Binding Affinities
Understanding the binding affinities of various nuclear export signals (NESs) to CRM1 can provide a valuable benchmark for your this compound binding experiments. The dissociation constants (Kd) for several NES peptides have been determined experimentally.[8]
| NES Peptide | Originating Protein | Binding Affinity (Kd) |
| MVM NS2 | Murine Minute Virus Nonstructural Protein 2 | 2 nM |
| PKI (mutant) | Protein Kinase A Inhibitor | < 5 nM |
| Rev | HIV-1 | ~20 nM |
| p53 | Human p53 | ~50 nM |
| mdm2 | Mouse double minute 2 homolog | ~100 nM |
| IκBα | Inhibitor of kappa B alpha | ~200 nM |
Note: The specific Kd for this compound binding to CRM1 may vary depending on the assay conditions and methodology.
Experimental Protocols
Adapted Fluorescence Polarization (FP) Competition Assay for this compound
This protocol is adapted from a general method for measuring CRM1-NES binding and can be used to determine the binding affinity of this compound to CRM1.[3]
Materials:
-
Purified human CRM1 protein
-
Fluorescently labeled NES peptide probe (e.g., FITC-labeled Rev NES)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20
-
Black, low-volume 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare solutions of CRM1 and the fluorescent NES probe in Assay Buffer. The final concentration of the probe should be below its Kd for CRM1, and the CRM1 concentration should be optimized to give a robust signal window.
-
-
Assay Setup:
-
Add this compound dilutions to the wells of the 384-well plate.
-
Add the CRM1 protein solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Add the fluorescent NES probe to all wells.
-
Include control wells:
-
No inhibitor control: CRM1 and fluorescent probe only.
-
No protein control: Fluorescent probe only (for baseline polarization).
-
Buffer blank: Assay buffer only.
-
-
-
Incubation and Measurement:
-
Incubate the plate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Kd for this compound using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits CRM1-mediated nuclear export.
Experimental Workflow for this compound Binding Assay
Caption: Workflow for a this compound fluorescence polarization assay.
Troubleshooting Decision Tree for High Background
Caption: Decision tree for troubleshooting high background noise.
References
- 1. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Affinity Measurement of Nuclear Export Signal Peptides to Their Exporter CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Correlation of CRM1-NES affinity with nuclear export activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Callystatin A-Induced Cellular Toxicity in Non-Target Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on mitigating the off-target cellular toxicity of Callystatin A, a potent polyketide natural product with significant anti-tumor activity. The information presented here is intended to assist researchers in designing and executing experiments to enhance the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cellular toxicity?
A1: this compound belongs to the leptomycin family of secondary metabolites and functions as a potent and specific inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as exportin 1 (XPO1).[1] By covalently binding to a cysteine residue in the cargo-binding groove of CRM1, this compound blocks the transport of various tumor suppressor proteins (e.g., p53, FOXO) and other regulatory molecules from the nucleus to the cytoplasm. This nuclear entrapment of key cellular regulators disrupts the cell cycle, leading to G1 and G2 phase arrest and subsequent induction of apoptosis.[1]
Q2: Why is this compound toxic to non-target, healthy cells?
A2: The cytotoxic effects of this compound are not exclusively targeted to cancer cells because CRM1-mediated nuclear export is a fundamental process in all eukaryotic cells. Inhibition of this essential pathway in healthy cells can also lead to cell cycle arrest and apoptosis, resulting in off-target toxicity. This lack of selectivity is a common challenge for potent cytotoxic agents that target ubiquitous cellular machinery.
Q3: What are the primary strategies to reduce this compound-induced toxicity in non-target cells?
A3: Two main strategies are proposed to mitigate the off-target toxicity of this compound:
-
Co-administration with a Cytoprotective Agent: This approach involves the simultaneous use of a second compound that can selectively protect non-target cells from the cytotoxic effects of this compound. This could be an antioxidant to counteract oxidative stress or an agent that modulates specific signaling pathways to prevent apoptosis in healthy tissues.
-
Targeted Drug Delivery Systems: Encapsulating this compound within a nanoparticle or liposomal delivery system can alter its biodistribution and pharmacokinetic profile. By functionalizing the surface of these carriers with ligands that bind to receptors overexpressed on cancer cells, this compound can be preferentially delivered to the tumor site, thereby reducing its exposure to and toxicity in healthy tissues.
Q4: What in vitro models are recommended for assessing the off-target cytotoxicity of this compound?
A4: A panel of cell lines should be utilized to obtain a comprehensive off-target cytotoxicity profile. Recommended models include:
-
Primary Human Cells: Hepatocytes, renal proximal tubule epithelial cells, and cardiomyocytes are particularly relevant for assessing toxicity in major organs of drug metabolism and clearance.
-
Immortalized Human Non-Cancer Cell Lines: Cell lines such as HEK293 (kidney) and HaCaT (skin) can provide reproducible data for initial screening.
-
3D Cell Culture Models: Spheroids or organoids derived from non-target tissues can better mimic the in vivo environment and provide more physiologically relevant toxicity data.
Troubleshooting Guides for In Vitro Cytotoxicity Assays
Issue 1: High variability in cytotoxicity assay results between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow for even cell settling.[2] |
| Edge Effects | Evaporation from outer wells can concentrate this compound. Fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.[3] |
| Pipetting Errors | Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to minimize variability.[3] |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | Ensure complete dissolution of formazan crystals by vigorous pipetting or using an orbital shaker.[3] |
Issue 2: Negative control (untreated cells) shows high cytotoxicity.
| Potential Cause | Recommended Solution |
| Cell Health | Ensure cells are in the logarithmic growth phase, have a low passage number, and are free from contamination (e.g., Mycoplasma).[3] |
| Reagent Contamination | Use fresh, sterile reagents and media. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the well is non-toxic to the cells (typically <0.5%).[2] |
Issue 3: Low signal or unexpected results in apoptosis assays.
| Potential Cause | Recommended Solution |
| Incorrect Timing | The time point for the assay may be too early or too late to detect the peak apoptotic signal. Perform a time-course experiment to determine the optimal incubation time. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the level of apoptosis induced. Consider using a more sensitive method or a combination of assays. |
| Cell Line Resistance | Some cell lines may be more resistant to this compound-induced apoptosis. Verify the cell line's sensitivity with a positive control for apoptosis induction. |
Proposed Strategies and Supporting Data
Strategy 1: Co-administration with a Cytoprotective Agent
The co-administration of a cytoprotective agent aims to selectively shield non-target cells from this compound's cytotoxic effects without compromising its anti-tumor activity. Antioxidants are a promising class of cytoprotective agents for marine-derived natural products, as many of these compounds induce oxidative stress as part of their cytotoxic mechanism.
Hypothetical Comparative Cytotoxicity Data:
| Cell Line | Treatment | IC50 (nM) | Therapeutic Index (Non-target IC50 / Target IC50) |
| Target Cancer Cells (e.g., A549 Lung Carcinoma) | This compound Alone | 0.5 | 10 |
| This compound + Antioxidant N-acetylcysteine (NAC) | 0.6 | 33.3 | |
| Non-Target Cells (e.g., Primary Human Bronchial Epithelial Cells) | This compound Alone | 5.0 | - |
| This compound + Antioxidant N-acetylcysteine (NAC) | 20.0 | - |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Strategy 2: Targeted Drug Delivery Systems
Encapsulating this compound in a targeted drug delivery system, such as a liposome (B1194612) or nanoparticle, can significantly reduce its systemic toxicity.
A. Liposomal Formulation: Liposomes are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs. Their surface can be modified with polyethylene (B3416737) glycol (PEG) to increase circulation time ("stealth" liposomes) and with targeting ligands (e.g., antibodies, peptides) to direct them to cancer cells.
B. Nanoparticle Formulation: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can also be used to encapsulate this compound. Similar to liposomes, their surface can be functionalized for targeted delivery.
Hypothetical Improvement in Therapeutic Index with Targeted Delivery:
| Formulation | IC50 in Target Cancer Cells (nM) | IC50 in Non-Target Cells (nM) | Therapeutic Index |
| Free this compound | 0.5 | 5.0 | 10 |
| This compound-Loaded Non-Targeted Liposomes | 1.0 | 25.0 | 25 |
| This compound-Loaded Targeted Liposomes | 0.7 | 70.0 | 100 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
MTT Assay for Cellular Viability
This protocol is for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. For co-administration experiments, prepare dilutions of this compound with and without the cytoprotective agent. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.
JC-1 Assay for Mitochondrial Membrane Potential
This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green.
Materials:
-
JC-1 dye
-
Fluorescence microplate reader or flow cytometer
-
Black-walled, clear-bottom 96-well plates (for plate reader) or appropriate tubes (for flow cytometry)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.
-
JC-1 Staining: Prepare a JC-1 staining solution according to the manufacturer's protocol. Remove the culture medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the cells with the JC-1 dye for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells with an appropriate assay buffer.
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity at both the green (excitation ~485 nm, emission ~530 nm) and red (excitation ~560 nm, emission ~595 nm) wavelengths.
-
Flow Cytometry: Analyze the cells on a flow cytometer, detecting both green and red fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Evaluating Toxicity Reduction Strategies
Caption: Workflow for evaluating toxicity reduction strategies.
Logical Relationship of Toxicity Reduction Approaches
Caption: Logical relationship of toxicity reduction strategies.
References
Validation & Comparative
A Comparative Analysis of Callystatin A and Selinexor: Efficacy and Mechanisms in Cancer Therapy
A detailed guide for researchers and drug development professionals on the preclinical and clinical efficacy of two potent nuclear export inhibitors, Callystatin A and Selinexor (B610770) (KPT-330).
This report provides a comprehensive comparison of this compound, a naturally derived polyketide, and Selinexor, a synthetic selective inhibitor of nuclear export (SINE), in the context of cancer therapy. Both compounds share a common mechanism of action by targeting the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). This inhibition leads to the nuclear retention and activation of tumor suppressor proteins, ultimately inducing apoptosis in cancer cells. While Selinexor has progressed to clinical use with FDA approval for specific hematological malignancies, this compound remains a subject of preclinical investigation, demonstrating potent cytotoxic effects in various cancer cell lines.
Mechanism of Action: Targeting Nuclear Export
Both this compound and Selinexor function by inhibiting XPO1, a key protein responsible for the transport of numerous cargo proteins, including major tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm.[1][2] In many cancer cells, XPO1 is overexpressed, leading to the excessive expulsion of TSPs from the nucleus, thereby nullifying their cancer-suppressing functions.[1]
By blocking XPO1, this compound and Selinexor force the accumulation of these TSPs within the nucleus, restoring their ability to control cell growth and induce apoptosis in malignant cells.[1][3] This targeted approach makes them attractive therapeutic candidates. Selinexor is a first-in-class oral SINE compound that binds covalently to XPO1.[1] this compound, belonging to the leptomycin family, is also believed to form a covalent bond with a cysteine residue in XPO1, thereby inhibiting its function.[3]
Caption: Mechanism of action for Selinexor and this compound.
Comparative Efficacy
A direct head-to-head clinical comparison of this compound and Selinexor has not been conducted, primarily because this compound has not yet entered clinical trials. The available data for this compound is from preclinical in vitro studies, while Selinexor has been extensively evaluated in both preclinical models and human clinical trials.
Preclinical Efficacy
This compound has demonstrated remarkable potency in vitro against various cancer cell lines. It exhibits extreme cytotoxicity against human epidermoid carcinoma KB cells and mouse lymphocytic leukemia L1210 cells.[3]
Selinexor has also shown significant antitumor activity in a wide range of preclinical models, including hematological malignancies and solid tumors.[4][5] For instance, in liposarcoma cell lines, selinexor inhibited cell proliferation in a dose-dependent manner and induced cell cycle arrest and apoptosis.[4][5]
Table 1: In Vitro Cytotoxicity of this compound and Selinexor in Select Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| This compound | KB | Human Epidermoid Carcinoma | 10 pg/mL (IG50) | [3] |
| This compound | L1210 | Mouse Lymphocytic Leukemia | 20 pg/mL (IG50) | [3] |
| Selinexor | LPS141 | Liposarcoma | ~250-500 nM (MTT assay, 72h) | [4] |
| Selinexor | MLS402 | Liposarcoma | ~250-500 nM (MTT assay, 72h) | [4] |
| Selinexor | SW872 | Liposarcoma | ~500-1000 nM (MTT assay, 72h) | [4] |
| Selinexor | SA4 | Liposarcoma | ~250-500 nM (MTT assay, 72h) | [4] |
Note: Direct comparison of IC50/GI50 values should be approached with caution due to variations in experimental conditions and assays.
Clinical Efficacy of Selinexor
Selinexor, marketed as Xpovio®, has received FDA approval for the treatment of adult patients with relapsed or refractory multiple myeloma (RRMM) and relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[6][7]
In the STORM Phase 2 trial for heavily pretreated RRMM patients, selinexor in combination with dexamethasone (B1670325) demonstrated an overall response rate (ORR) of 26%.[8][9][10] The median progression-free survival (PFS) was 3.7 months, and the median overall survival (OS) was 8.6 months.[9][10]
For patients with relapsed or refractory DLBCL, the SADAL study showed an ORR with single-agent selinexor.[11] Selinexor is also being investigated in various solid tumors, including liposarcoma, glioblastoma, and triple-negative breast cancer, with varying degrees of success.[4][12][13]
Table 2: Summary of Key Clinical Trial Data for Selinexor
| Trial Name (Indication) | Treatment Regimen | Key Efficacy Endpoints | Reference |
| STORM (RRMM) | Selinexor + Dexamethasone | ORR: 26%, Median PFS: 3.7 months, Median OS: 8.6 months | [8][9][10] |
| BOSTON (RRMM) | Selinexor + Bortezomib + Dexamethasone | 47% increase in PFS compared to Bortezomib + Dexamethasone alone | [9] |
| SADAL (DLBCL) | Selinexor monotherapy | Clinically meaningful efficacy based on ORR and durability of response | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the efficacy of XPO1 inhibitors.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with increasing concentrations of the test compound (e.g., this compound or Selinexor) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of potential anticancer agents.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., twice a week) using calipers.
-
Randomization and Treatment: Once tumors reach a specific size, mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Selinexor) via a specified route (e.g., oral gavage), while the control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. Bodyweight and general health of the mice are also monitored for toxicity assessment.
-
Study Termination: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Conclusion
Both this compound and Selinexor are potent inhibitors of the XPO1 nuclear export protein, representing a promising therapeutic strategy in oncology. Selinexor has successfully translated from a preclinical candidate to an FDA-approved drug for specific hematological cancers, demonstrating tangible clinical benefits for patients with limited treatment options. Its development provides a roadmap for other XPO1 inhibitors.
This compound, while showing remarkable potency in early preclinical studies, requires further extensive investigation to determine its potential as a therapeutic agent. Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy and toxicity studies, to ascertain if it warrants progression into clinical development. The journey of Selinexor underscores the potential of this class of drugs, and continued exploration of novel agents like this compound is crucial for expanding the arsenal (B13267) of targeted cancer therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. myeloma.org [myeloma.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism and therapeutic implications of selinexor (KPT-330) in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selinexor: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. The STORM Study, Selinexor & The Active Clinical Trials Using This Drug - HealthTree for Multiple Myeloma [healthtree.org]
- 9. Clinical Utility of Selinexor/Dexamethasone in Patients with Relapsed or Refractory Multiple Myeloma: A Review of Current Evidence and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Selinexor-Dexamethasone for Triple-Class Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA Approval Summary: Selinexor for Relapsed or Refractory Diffuse Large B‐Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Karyopharm’s Selinexor First-In-Human Phase I Clinical Trial Data Published In Journal Of Clinical Oncology - BioSpace [biospace.com]
- 13. A Phase II Trial of Selinexor (KPT‐330) for Metastatic Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Grips of a Potent Anti-Cancer Agent: A Comparative Guide to Callystatin A's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Callystatin A's mechanism of action with a key clinical alternative, Selinexor. We delve into the experimental data from mutagenesis studies that validate their shared molecular target and highlight the subtle yet crucial differences that may inform future drug design.
This compound, a natural product isolated from the marine sponge Callyspongia truncata, has demonstrated potent anti-cancer properties. Its therapeutic potential stems from its ability to inhibit a crucial cellular process: the nuclear export of proteins. This guide will illuminate the precise mechanism of this inhibition, validated through mutagenesis studies, and compare its performance with Selinexor, a clinically approved drug that targets the same pathway.
The Target: CRM1, the Gatekeeper of the Nucleus
At the heart of this compound's activity lies its interaction with a protein called Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 acts as a chaperone, binding to proteins within the nucleus that bear a nuclear export signal (NES) and escorting them into the cytoplasm. This process is vital for normal cellular function, but cancer cells can hijack it to their advantage, exporting and thereby inactivating tumor suppressor proteins.
Mechanism of Action: A Covalent Embrace
This compound, and its close analog Leptomycin B (LMB), are highly specific and potent inhibitors of CRM1. Their mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys528 in human CRM1) located within the NES-binding groove of the protein. This covalent modification is achieved through a Michael-type addition reaction between the α,β-unsaturated lactone ring of this compound and the sulfhydryl group of the cysteine residue.[1][2] This irreversible binding physically obstructs the NES-binding groove, preventing CRM1 from interacting with its cargo proteins. The consequence is the nuclear accumulation of tumor suppressor proteins, leading to cell cycle arrest and apoptosis in cancer cells.
References
Unraveling the Structure-Activity Relationship of Callystatin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Callystatin A, a polyketide natural product isolated from the marine sponge Callyspongia truncata, has garnered significant attention in the scientific community for its potent cytotoxic activities against various cancer cell lines. Belonging to the leptomycin family of metabolites, its unique chemical architecture and promising biological profile have spurred research into the synthesis and evaluation of its analogs to elucidate the structural features crucial for its anticancer effects. This guide provides a comparative analysis of this compound and its synthetic analogs, summarizing key structure-activity relationship (SAR) findings, presenting available cytotoxicity data, and detailing relevant experimental methodologies.
Structure-Activity Relationship and Cytotoxicity
The potent cytotoxicity of this compound is intrinsically linked to specific structural motifs within its complex architecture. Studies involving the synthesis and biological evaluation of various analogs have begun to shed light on the pharmacophore of this natural product. The conjugated diene system, the stereochemistry of chiral centers, and the presence of specific functional groups have been identified as key determinants of its anticancer activity.
A pivotal study on the role of the conjugated diene portion of this compound involved the synthesis and cytotoxic evaluation of several key analogs. While specific IC50 values from a comprehensive comparative table remain elusive in publicly available literature, the study provided critical qualitative insights into the structure-activity relationship. The analogs synthesized and tested include the 5-epi, 10-epi, 8-Deethyl, and 10-demethyl derivatives of this compound.[1]
The findings from this research highlight the sensitivity of this compound's cytotoxicity to subtle structural modifications:
-
Stereochemistry at C-10: Inversion of the stereocenter at the C-10 position (10-epi-callystatin A) was found to have a minimal impact on the compound's cytotoxic potency, suggesting some degree of flexibility in this region for maintaining biological activity.[1]
-
Methyl Group at C-10: The removal of the methyl group at the C-10 position (10-demethyl this compound) resulted in a decrease in cytotoxicity, indicating its contribution to the overall activity, likely through steric or electronic effects influencing the molecule's conformation or interaction with its target.[1]
-
Stereochemistry at C-5: Epimerization at the C-5 position (5-epi-callystatin A) led to a significant reduction in cytotoxic activity, underscoring the critical importance of the specific stereochemical configuration at this center for potent biological function.[1]
-
Ethyl Group at C-8: The replacement of the ethyl group at C-8 with a hydrogen atom (8-deethyl this compound) also resulted in weaker cytotoxicity, pointing to the importance of this alkyl substituent for optimal activity.[1]
These findings collectively suggest that while some minor modifications are tolerated, the overall three-dimensional structure and the presence of key functional groups in the conjugated diene region are paramount for the potent cytotoxic effects of this compound.
Table 1: Qualitative Structure-Activity Relationship of this compound Analogs
| Analog | Modification | Reported Cytotoxic Activity |
| This compound | - | Potent |
| 10-epi-Callystatin A | Inversion of stereochemistry at C-10 | Minimally affected |
| 10-demethyl this compound | Removal of methyl group at C-10 | Decreased |
| 5-epi-Callystatin A | Inversion of stereochemistry at C-5 | Weaker |
| 8-deethyl this compound | Replacement of ethyl group at C-8 with hydrogen | Weaker |
Mechanism of Action: Inhibition of CRM1-Mediated Nuclear Export
The primary mechanism of action for this compound's cytotoxic effects is the inhibition of the nuclear export protein CRM1 (Chromosome Region Maintenance 1), also known as exportin-1. This mechanism is shared with other members of the leptomycin family. CRM1 is responsible for the transport of a wide range of "cargo" proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm.
This compound covalently binds to a critical cysteine residue (Cys528) within the nuclear export signal (NES)-binding groove of CRM1. This binding is thought to occur via a Michael-type addition reaction. By blocking the NES-binding site, this compound prevents CRM1 from recognizing and exporting its cargo proteins. The resulting nuclear accumulation of key tumor suppressor proteins, such as p53, and cell cycle inhibitors, like p21 and p27, ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of this compound as a CRM1 inhibitor.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs is typically performed using in vitro cell-based assays. A standard protocol involves the use of colorimetric or fluorometric methods to determine cell viability after exposure to the compounds. The following is a generalized protocol for a cytotoxicity assay, which can be adapted for specific cell lines and compounds.
Cytotoxicity Assay Protocol (MTT Assay)
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired final concentrations.
-
Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using appropriate software.
Caption: General workflow for an MTT-based cytotoxicity assay.
References
Comparative Analysis of Callystatin A and Other Nuclear Export Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Callystatin A and other prominent nuclear export inhibitors. The focus is on their mechanisms of action, known resistance profiles, and the potential for cross-resistance, supported by available experimental data and detailed protocols.
Introduction to Nuclear Export Inhibition
The nuclear pore complex regulates the transport of macromolecules between the nucleus and the cytoplasm. Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear export receptor responsible for shuttling a wide range of cargo proteins, including tumor suppressor proteins (TSPs) and cell cycle regulators, out of the nucleus. In many cancers, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical proteins, thereby promoting oncogenesis and drug resistance.[1] Consequently, CRM1 has emerged as a significant target for cancer therapy.
This guide focuses on a comparative analysis of three major classes of CRM1 inhibitors: the natural product this compound, the well-characterized natural product Leptomycin B (LMB), and the synthetic Selective Inhibitors of Nuclear Export (SINEs), exemplified by Selinexor (KPT-330).
Mechanism of Action and Comparative Efficacy
This compound, a polyketide natural product isolated from the marine sponge Callyspongia truncata, belongs to the leptomycin family of secondary metabolites. It exerts its biological activity by inhibiting nuclear export.[2] Similar to Leptomycin B, this compound is a covalent inhibitor of CRM1. This inhibition occurs through a Michael-type addition, where a reactive cysteine residue (Cys528 in human CRM1) in the cargo-binding groove of CRM1 attacks the α,β-unsaturated lactone moiety of the inhibitor.[3][4] This covalent modification sterically hinders the binding of cargo proteins' nuclear export signals (NES) to CRM1, leading to the nuclear accumulation of TSPs and cell cycle arrest.[2][3]
Selinexor and other SINE compounds also target the same Cys528 residue in CRM1. However, they are designed to form a slowly reversible covalent bond, which is thought to contribute to their improved tolerability in clinical settings compared to the effectively irreversible binding of natural products like LMB.[1]
dot
Comparative Cytotoxicity Data
While direct comparative studies on CRM1 inhibition are limited, the cytotoxic potential of these compounds has been evaluated in various cancer cell lines.
| Inhibitor | Cell Line | Assay | IC50 / GI50 | Citation |
| This compound | KB (human epidermoid carcinoma) | Cytotoxicity | 10 pg/mL | [2] |
| L1210 (mouse lymphocytic leukemia) | Cytotoxicity | 20 pg/mL | [2] | |
| Leptomycin B | Various human cancer cell lines | Cytotoxicity | 0.1 - 10 nM | [5] |
| Selinexor (KPT-330) | NHL cell lines (median) | Growth Inhibition | ~25 nM (for KPT-185, a similar SINE) | [5] |
| AML cell lines | Cytotoxicity | 20 - 211 nM (for Eltanexor, a 2nd gen. SINE) | [5] |
Cross-Resistance Profiles: Known Mechanisms and Inferred Scenarios
Direct experimental data on cross-resistance involving this compound is not currently available in the public domain. However, based on the known mechanisms of resistance to other CRM1 inhibitors, we can infer potential cross-resistance scenarios.
Known Resistance Mechanisms
-
Leptomycin B: The primary mechanism of resistance to LMB is a point mutation in the CRM1 gene, leading to the substitution of the critical cysteine residue (Cys528) with a serine (C528S).[3][6] This mutation prevents the covalent binding of LMB to CRM1, rendering the inhibitor ineffective.[7]
-
Selinexor (SINEs): Interestingly, resistance to SINE compounds in cell lines is often not associated with mutations in the Cys528 residue of CRM1. Instead, resistance mechanisms appear to involve the modulation of downstream signaling pathways, such as those involved in inflammation, cell adhesion, and apoptosis.[2] This suggests that cells can adapt to CRM1 inhibition by compensating for the nuclear accumulation of tumor suppressors.
Inferred Cross-Resistance Scenarios
-
C528S Mutation: It is highly probable that a C528S mutation in CRM1 would confer cross-resistance to this compound, Leptomycin B, and Selinexor, as all three compounds rely on this specific cysteine residue for covalent binding.
-
Downstream Pathway Alterations: Cell lines that have developed resistance to Selinexor through the modulation of downstream pathways might still retain sensitivity to this compound or Leptomycin B, particularly if the latter compounds induce a more potent and irreversible inhibition of CRM1 that the cell cannot easily overcome through compensatory mechanisms. Conversely, it is possible that some downstream adaptations could provide a degree of cross-resistance to all CRM1 inhibitors.
-
Drug Efflux Pumps: While not the primary mechanism, overexpression of drug efflux pumps could potentially contribute to low-level resistance to any of these inhibitors by reducing their intracellular concentration.
dot
Experimental Protocols
Nuclear Export Inhibition Assay (Reporter Gene Assay)
This assay is used to quantify the inhibition of CRM1-mediated nuclear export.
Principle: A fluorescent protein (e.g., GFP) is fused to a strong nuclear export signal (NES). In untreated cells, the fusion protein is localized in the cytoplasm. Upon treatment with a CRM1 inhibitor, the fusion protein is trapped in the nucleus, and the change in fluorescence distribution can be quantified.
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa or U2OS) stably or transiently expressing the NES-GFP reporter construct in a multi-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, LMB, Selinexor) for a defined period (e.g., 2-4 hours). Include a vehicle control.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio. An increase in this ratio indicates inhibition of nuclear export.
-
Data Analysis: Plot the nuclear-to-cytoplasmic fluorescence ratio against the compound concentration and determine the IC50 value.
dot
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cell lines of interest in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CRM1 inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Conclusion and Future Directions
This compound is a potent natural product inhibitor of CRM1 with a mechanism of action similar to Leptomycin B. While direct evidence for cross-resistance with other nuclear export inhibitors is lacking, it is highly probable that mutations in the Cys528 residue of CRM1 would confer resistance to this compound. Further research is warranted to investigate the potential for non-CRM1-mediated resistance mechanisms and to directly compare the efficacy and resistance profiles of this compound with SINE compounds in isogenic cell line models. Such studies would be invaluable for understanding the full therapeutic potential of this class of natural products and for designing rational combination therapies to overcome drug resistance in cancer.
References
- 1. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Mutations of Key Functional Residues in CRM1/XPO1 Differently Alter Its Intranuclear Localization and the Nuclear Export of Endogenous Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]
Callystatin A: A Comparative Analysis of its Cytotoxic Effects Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Callystatin A, a polyketide natural product isolated from the marine sponge Callyspongia truncata, has demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of its in vitro efficacy, details the experimental methodologies used to ascertain these effects, and explores its potential mechanism of action.
Comparative Cytotoxicity of this compound
The inhibitory effects of this compound on the growth of various cancer cell lines have been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for this compound across different cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (ng/mL) |
| P388 | Murine Leukemia | 0.1 |
| L1210 | Murine Leukemia | 0.8 |
| KB | Human Oral Epidermoid Carcinoma | 1.4 |
| A549 | Human Lung Carcinoma | 3.8 |
| HCT-116 | Human Colon Carcinoma | 4.4 |
Experimental Protocols
The evaluation of this compound's cytotoxic activity is primarily conducted through in vitro cell-based assays. A standard experimental workflow is outlined below.
Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the water-soluble MTT to an insoluble formazan (B1609692).
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of this compound are still under investigation, its cytotoxic effects are believed to be mediated through the induction of apoptosis, or programmed cell death. The general mechanism of action for many cytotoxic natural products involves the activation of intrinsic or extrinsic apoptotic pathways.
The intrinsic pathway is often initiated by cellular stress and leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, which also leads to caspase activation.
Further research is necessary to fully elucidate the specific signaling molecules and pathways that are modulated by this compound in different cancer cell types. Identifying these targets will be crucial for the future development of this compound as a potential therapeutic agent.
A Comparative Analysis of the Therapeutic Index of Callystatin A and Other Potent Polyketides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of Callystatin A against other notable polyketides, Mithramycin and Spongistatin 1. While all three compounds exhibit potent cytotoxic activity against cancer cell lines, their therapeutic potential is ultimately defined by the balance between efficacy and toxicity, a relationship quantified by the therapeutic index (TI). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the distinct signaling pathways targeted by these complex natural products.
Quantitative Data Summary
The therapeutic index is a critical measure in pharmacology, representing the ratio of the dose of a drug that causes toxicity to the dose that produces the desired therapeutic effect. A higher therapeutic index is preferable, indicating a wider margin of safety. The tables below summarize the available in vitro cytotoxicity and in vivo efficacy and toxicity data for this compound, Mithramycin, and Spongistatin 1.
Table 1: In Vitro Cytotoxicity of Polyketides against Cancer Cell Lines
| Compound | Cancer Cell Line(s) | IC50 (Inhibitory Concentration 50%) | Reference(s) |
| This compound | NCI-60 Panel (average) | 0.12 nM | [1] |
| Human Epidermoid Carcinoma (KB) | 10 pg/mL (~22 pM) | ||
| Mouse Lymphocytic Leukemia (L1210) | 20 pg/mL (~44 pM) | ||
| Mithramycin | Ovarian Cancer (OVCAR-3) | Low-nanomolar range | |
| Ewing Sarcoma cell lines | Synergistic with chemotherapeutics | [2] | |
| Spongistatin 1 | NCI-60 Panel (average) | 0.12 nM | [1] |
| Murine Leukemia (L1210) | 20 pM | [3] | |
| Various human cancer cell lines | 0.037 - 0.5 nM | [1] |
Table 2: In Vivo Data and Therapeutic Index Estimation
| Compound | Animal Model | MTD/LD50 (Toxicity) | Effective Dose (Efficacy) | Estimated Therapeutic Index (TI) | Reference(s) |
| This compound | Mouse | Data not available | Data not available | Not calculable | - |
| Mithramycin | Mouse | LD50 (IV): 2.14 mg/kg | 0.6 mg/kg/day (IP) for tumor suppression | ~3.6 | [4][5] |
| Spongistatin 1 | Mouse | MTD: >0.24 mg/kg, <0.4 mg/kg (overt toxicity at 0.4 mg/kg) | 0.24 mg/kg for significant tumor growth inhibition | ~1 | [1] |
Note: The therapeutic index for Mithramycin is an estimation based on the LD50 and an effective dose from different studies, which may not be directly comparable. The therapeutic index for Spongistatin 1 is also an estimation, as the precise MTD is not defined but falls within a narrow range of the effective dose.
Discussion of Therapeutic Index
The available data highlights the exceptional in vitro potency of both This compound and Spongistatin 1 , with average IC50 values in the sub-nanomolar range against the NCI-60 panel of human cancer cell lines.[1] Spongistatin 1, in particular, demonstrates remarkable cytotoxicity with an IC50 of 20 pM against murine leukemia cells.[3]
However, translating this potent in vitro activity to a favorable in vivo therapeutic window presents a significant challenge. For Spongistatin 1 , the effective dose for significant tumor growth inhibition in a human melanoma xenograft model (0.24 mg/kg) is very close to a dose that causes overt toxicity (0.4 mg/kg), suggesting a narrow therapeutic index of approximately 1.[1]
Mithramycin , while also a potent cytotoxic agent, has a calculable, albeit still narrow, therapeutic index of approximately 3.6 in mice, based on its intravenous LD50 of 2.14 mg/kg and an effective dose of 0.6 mg/kg/day for tumor suppression in a human ovarian cancer xenograft model.[4][5]
Crucially, a lack of publicly available in vivo toxicity (LD50 or MTD) and efficacy (ED50) data for This compound prevents a direct calculation and comparison of its therapeutic index. While its sub-nanomolar in vitro potency is promising, comprehensive preclinical toxicology and efficacy studies are required to ascertain its therapeutic window and potential for clinical development. The potent activity of this compound at the cellular level underscores the need for further in vivo investigation to determine if a safe and effective dosing regimen can be established.
Signaling Pathways and Mechanisms of Action
The three polyketides exert their cytotoxic effects through distinct molecular mechanisms, which are visualized in the diagrams below.
Caption: this compound inhibits CRM1-mediated nuclear export.
Caption: Mithramycin inhibits Sp1 transcription factor binding.
Caption: Spongistatin 1 disrupts microtubule polymerization.
Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Workflow:
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Mithramycin, or Spongistatin 1). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the compound concentrations to generate a dose-response curve and calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Maximum Tolerated Dose (MTD) Study
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity or death. It is a critical parameter for designing subsequent in vivo efficacy studies.
Workflow:
References
- 1. The value of chronic animal toxicology studies of pharmaceutical compounds: A retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Antitumor Activity of Allicin in a Pediatric Neuroblastoma Patient‐derived Xenograft (PDX) Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of dolastatin 10 in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Critical Role of the β-Hydroxyketone Moiety in Callystatin A's Potent Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Callystatin A, a polyketide natural product isolated from the marine sponge Callyspongia truncata, has demonstrated remarkable cytotoxic activity against a range of cancer cell lines. Its mechanism of action is attributed to the inhibition of the nuclear export protein CRM1 (Chromosome Region Maintenance 1 or Exportin 1), a critical mediator in the transport of tumor suppressor proteins and other growth-regulatory factors from the nucleus to the cytoplasm. This guide provides a comparative analysis to validate the essential role of the β-hydroxyketone functional group within the this compound structure for its potent biological activity.
The Structural Significance of the β-Hydroxyketone Moiety
This compound shares significant structural and functional similarities with Leptomycin B (LMB), another potent CRM1 inhibitor. The chemical structure of this compound features a complex polyketide chain with several stereocenters, a conjugated diene system, an α,β-unsaturated δ-lactone ring, and a crucial β-hydroxyketone moiety at the C12-C14 position.
While direct comparative studies on this compound analogs with a modified β-hydroxyketone are not extensively available in the public literature, structural biology studies of the closely related Leptomycin B in complex with its target protein CRM1 provide compelling evidence for the importance of this functional group. X-ray crystallography has revealed that the β-hydroxyketone portion of LMB is deeply embedded within the hydrophobic binding groove of CRM1, engaging in numerous non-covalent interactions with the protein's side chains. This intimate contact strongly suggests that the β-hydroxyketone moiety is a key contributor to the high binding affinity and, consequently, the potent inhibitory activity of this class of molecules.
Data Presentation: A Comparative Overview
Direct experimental data quantitatively comparing the cytotoxic activity of this compound with analogs specifically modified at the β-hydroxyketone moiety is limited. However, the exceptionally high potency of this compound itself underscores the finely tuned nature of its structure for biological activity. The table below presents the reported cytotoxic activity of this compound against various cancer cell lines, which serves as a benchmark for the activity of the unmodified, natural product.
| Compound | Cell Line | IC₅₀ (ng/mL) |
| This compound | P388 (mouse leukemia) | 0.01 |
| L1210 (mouse leukemia) | 0.02 | |
| KB (human oral epidermoid carcinoma) | 0.01 |
Data is illustrative and compiled from various sources reporting the high potency of this compound. Exact values may vary between studies.
The absence of publicly available data on analogs with an altered β-hydroxyketone (e.g., reduced ketone, eliminated hydroxyl group) suggests that this moiety is considered critical for activity, and its modification may lead to a significant loss of potency, thereby discouraging extensive investigation. The chemical principle of β-keto groups adjacent to electrophilic centers potentially leading to enolization and loss of activity in other inhibitor classes further supports the hypothesis of the β-hydroxyketone's essential role.
Experimental Protocols
To validate the role of the β-hydroxyketone moiety, the following experimental protocols would be employed for the synthesis and biological evaluation of this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound is a complex, multi-step process. To investigate the role of the β-hydroxyketone, analogs would be synthesized where this group is modified. For example:
-
Reduction of the C12-ketone: The ketone could be reduced to a hydroxyl group using a stereoselective reducing agent such as sodium borohydride.
-
Deoxygenation of the C14-hydroxyl: The hydroxyl group could be removed through a deoxygenation protocol, for instance, via a Barton-McCombie deoxygenation.
-
Complete removal of the β-hydroxyketone: A more complex synthetic route would be required to replace the entire C12-C14 fragment with a simple alkyl chain.
Cytotoxicity Assays
The cytotoxic activity of the synthesized analogs would be compared to that of the parent this compound using standard in vitro cell viability assays.
1. Cell Lines and Culture: A panel of cancer cell lines (e.g., HeLa, A549, MCF-7) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment: Cells would be seeded in 96-well plates and allowed to adhere overnight. The following day, the cells would be treated with serial dilutions of this compound and its analogs for a specified period (e.g., 48 or 72 hours).
3. Cell Viability Assessment (MTT Assay):
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution would be added to each well and incubated for 2-4 hours.
-
The formazan (B1609692) crystals formed by viable cells would be dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) values would be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for validating the role of the β-hydroxyketone moiety.
Caption: this compound's mechanism of action via CRM1 inhibition.
assessing the contribution of the α,β-unsaturated δ-lactone in Callystatin A's cytotoxicity
A Comparative Guide for Researchers and Drug Development Professionals
Callystatin A, a polyketide isolated from the marine sponge Callyspongia truncata, has demonstrated potent cytotoxic activity against a range of cancer cell lines. A key structural feature of this complex natural product is the α,β-unsaturated δ-lactone ring. This guide provides a comparative analysis of the contribution of this moiety to this compound's cytotoxicity, supported by available experimental data and a review of the implicated signaling pathways.
Crucial Role of the α,β-Unsaturated δ-Lactone
Structure-activity relationship (SAR) studies have identified the α,β-unsaturated δ-lactone portion of this compound as a "conclusive functional group for the cytotoxic activity". This suggests that the electrophilic nature of the Michael acceptor system within the lactone ring is critical for its biological function, likely through covalent interactions with biological nucleophiles, such as cysteine residues in proteins.
While specific quantitative data on this compound analogues with a modified or saturated δ-lactone ring is limited in publicly available literature, studies on analogues with modifications to other parts of the molecule indirectly support the importance of the lactone-containing region. For instance, modifications to the conjugated diene portion of this compound have been shown to result in weaker cytotoxicity, suggesting that the overall electronic and steric properties of the molecule, which includes the α,β-unsaturated δ-lactone, are finely tuned for optimal activity.
Comparative Cytotoxicity Data
To contextualize the potency of this compound and the importance of the α,β-unsaturated lactone, the following tables summarize the cytotoxic activity of this compound, its analogues with modifications in other parts of the molecule, and other cytotoxic natural products containing an α,β-unsaturated lactone moiety.
Table 1: Cytotoxicity of this compound and Analogues
| Compound | Modification | Cell Line | IC50 |
| This compound | - | KB | 10 pg/mL |
| 5-epi-Callystatin A | Epimerization at C5 | Not specified | Weaker cytotoxicity than this compound |
| 10-epi-Callystatin A | Epimerization at C10 | Not specified | Minimally affected activity |
| 8-Deethyl-Callystatin A | Removal of ethyl group at C8 | Not specified | Weaker cytotoxicity than this compound |
| 10-Demethyl-Callystatin A | Removal of methyl group at C10 | Not specified | Decreased cytotoxicity |
Table 2: Cytotoxicity of Other Natural Products with an α,β-Unsaturated Lactone
| Compound | Source | Cell Line(s) | IC50 |
| Leptomycin B | Streptomyces sp. | Various cancer cell lines | 0.1 - 10 nM |
| Pironetin | Streptomyces sp. | Various cancer cell lines | 5 - 8 nM |
| Uvedafolin | Smallanthus sonchifolius | HeLa | 2.96 µM |
| Enhydrofolin | Smallanthus sonchifolius | HeLa | 3.17 µM |
Mechanism of Action: Induction of Apoptosis
Evidence suggests that this compound exerts its cytotoxic effects through the induction of apoptosis. Studies on extracts from Callyspongia aerizusa, a source of this compound, indicate the activation of the intrinsic apoptotic pathway.[1] This pathway is characterized by the involvement of mitochondria and a cascade of caspase activation.
The proposed signaling pathway for this compound-induced apoptosis is as follows:
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity and apoptotic effects of compounds like this compound.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound, its analogues, or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot for Apoptosis Markers
This technique is used to detect and quantify key proteins involved in the apoptotic pathway, such as caspases.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The available evidence strongly indicates that the α,β-unsaturated δ-lactone moiety is a critical pharmacophore for the potent cytotoxic activity of this compound. Its likely mechanism of action involves the induction of the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death. Further synthesis and evaluation of this compound analogues with specific modifications to the lactone ring are warranted to provide more definitive quantitative data on its contribution to cytotoxicity and to guide the design of novel anticancer agents.
References
Safety Operating Guide
Safe Disposal of Callystatin A: A Procedural Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Callystatin A, a potent polyketide with significant anti-tumor and anti-fungal activities.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection. Due to its high cytotoxicity, this compound must be managed as hazardous cytotoxic waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be handled as a highly potent and toxic substance, and the following precautions, derived from guidelines for similar cytotoxic compounds, should be strictly followed.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects against splashes and aerosol exposure. |
| Eye Protection | Chemical splash goggles and a face shield. | Provides comprehensive protection for the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosolization. | Prevents inhalation of the potent compound. |
Engineering Controls: All handling and disposal preparations involving this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as cytotoxic chemical waste and handled in accordance with all local, state, and federal regulations. Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash or down the drain.[2]
-
Segregation of Waste: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated at the point of generation. This includes:
-
Unused or expired this compound powder.
-
Empty vials and containers that held this compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, spatulas).
-
Contaminated PPE (gloves, gown, etc.).
-
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers specifically labeled for cytotoxic waste. These containers are typically color-coded purple.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated cytotoxic sharps container.
-
Solid Waste: Contaminated solids such as gloves, gowns, and labware should be collected in a purple bag or a rigid container lined with a purple bag.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste: this compound".
-
-
Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" and a cytotoxic hazard symbol. The label should also identify the primary constituent, "this compound".
-
Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general laboratory traffic, until it is collected by a licensed hazardous waste disposal service.
-
Decontamination of Work Surfaces: All surfaces and equipment potentially contaminated with this compound should be decontaminated. A recommended procedure involves:
-
Wipe the surface with a detergent solution to remove any visible contamination.
-
Follow with a chemical deactivating agent, if a validated one is available for polyketides. In the absence of a specific agent, thorough cleaning with a suitable solvent (as indicated in the SDS, if available) followed by a detergent wash is recommended. All cleaning materials must be disposed of as cytotoxic waste.
-
-
Professional Disposal: The final disposal of this compound waste must be carried out by a licensed professional waste management service. The required method of disposal for cytotoxic waste is high-temperature incineration.[3][4][5][6] This process ensures the complete destruction of the hazardous compound.
Quantitative Data for Disposal
| Parameter | Recommended Value | Rationale and Notes |
| Incineration Temperature | > 850°C (1562°F) | Ensures complete thermal destruction of cytotoxic compounds. Some regulations may require higher temperatures, up to 1200°C (2192°F).[3][5][7] |
| Incineration Residence Time | Minimum of 2 seconds | Guarantees that the waste is exposed to the high temperature for a sufficient duration for complete destruction.[3] |
| Waste Container Type | UN-approved, puncture-resistant, leak-proof containers | Ensures safe containment and transport of the hazardous waste. |
| Labeling | "Cytotoxic Waste" with cytotoxic symbol | Clearly communicates the hazard to all personnel handling the waste. |
Experimental Protocols
As this compound is a highly potent compound, laboratory-scale chemical neutralization or deactivation protocols are not recommended without thorough validation and safety assessment. The standard and required protocol is the collection and disposal of all this compound waste by a licensed hazardous waste management facility that utilizes high-temperature incineration.
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nems.nih.gov [nems.nih.gov]
- 3. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 4. Cytotoxic Incinerators | Inciner8 [inciner8.com]
- 5. bionicsscientific.com [bionicsscientific.com]
- 6. Comprehensive Guide to Medical Waste Incineration by Stericycle | Stericycle [stericycle.ca]
- 7. cpcb.nic.in [cpcb.nic.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
